1-Azido-3-fluoropropane
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6FN3 |
|---|---|
Molecular Weight |
103.10 g/mol |
IUPAC Name |
1-azido-3-fluoropropane |
InChI |
InChI=1S/C3H6FN3/c4-2-1-3-6-7-5/h1-3H2 |
InChI Key |
LKHJBEXZBLZPOC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CF |
Origin of Product |
United States |
Foundational & Exploratory
The 1-Azido-3-fluoropropane Whitepaper: Engineering Bioorthogonal Linkers for PET Imaging
Target Audience: Researchers, Radiochemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
In the rapidly evolving landscape of radiopharmaceutical development, the precision of bioorthogonal chemistry—specifically "click chemistry"—has revolutionized how we tag and track biomolecules in vivo. As an application scientist navigating the complexities of Positron Emission Tomography (PET) tracer synthesis, I frequently encounter the limitations of early-generation prosthetic groups.
1-Azido-3-fluoropropane (CAS 252736-25-7) emerges as a critical bifunctional aliphatic linker designed to bridge the gap between nucleophilic radiofluorination and azide-alkyne cycloadditions [1]. By extending the carbon chain of the canonical 1-azido-2-fluoroethane by a single methylene group, chemists have engineered a molecule that fundamentally resolves severe volatility and handling risks while altering the electronic decoupling between the azide and fluorine moieties [2]. This guide deconstructs the physicochemical properties, synthesis methodologies, and radiochemical applications of 1-Azido-3-fluoropropane.
Physicochemical Profile & Structural Causality
Understanding the physical properties of a prosthetic group is paramount for predicting its behavior during automated synthesis and physiological circulation. Table 1 summarizes the core molecular descriptors of 1-Azido-3-fluoropropane.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Implication in Drug Design |
| IUPAC Name | 1-azido-3-fluoropropane | Defines the terminal bifunctionality required for click ligation. |
| CAS Number | 252736-25-7 | Standard identifier for reagent sourcing [3]. |
| Molecular Formula | C 3 H 6 FN 3 | Aliphatic propyl chain provides spatial separation of functional groups. |
| Molecular Weight | 103.10 g/mol | Low molecular weight ensures minimal steric perturbation of the tagged biomolecule [1]. |
| XLogP3 | 1.8 | Moderate lipophilicity, influencing the biodistribution and clearance pathways of the resulting PET tracer [1]. |
| Topological Polar Surface Area | 14.4 Ų | Indicates high membrane permeability, crucial for intracellular targeting [1]. |
The Causality of the Propyl Chain
The transition from an ethyl chain (1-azido-2-fluoroethane) to a propyl chain (1-azido-3-fluoropropane) is not arbitrary; it is driven by two fundamental chemical rationales:
-
Thermodynamic Stability & Safe Handling: 1-Azido-2-fluoroethane is notoriously volatile and potentially explosive, mandating its handling as a crude solution in DMF. The addition of the third carbon in 1-azido-3-fluoropropane significantly raises the boiling point. This allows the compound to be safely isolated as a neat, colorless liquid via careful distillation—a clear benefit when precise stoichiometric control is required for subsequent modifications [2].
-
Electronic Decoupling: In radiolabeling applications, in vivo defluorination (the premature release of [18F]fluoride into the bone) is a major failure point. The propyl chain decreases the electronic interaction (inductive electron withdrawal) between the highly electronegative azide functionality and the fluorine atom, hypothetically reducing the tendency to release fluoride compared to its ethyl counterpart [2].
Chemical Synthesis & Isolation Protocols
To ensure self-validating experimental designs, researchers can synthesize 1-Azido-3-fluoropropane via two primary pathways: Nucleophilic Substitution or DAST-mediated Fluorodehydroxylation.
Fig 1: Primary synthetic pathways for 1-Azido-3-fluoropropane via substitution and fluorination.
Protocol A: Nucleophilic Substitution via 1,3-dibromopropane
This route is economically favorable due to the low cost of starting materials, despite moderate intermediate yields [2].
-
Fluorination: Convert 1,3-dibromopropane to 1-bromo-3-fluoropropane. (Note: This step typically yields ~14% of the isolated intermediate but is highly scalable).
-
Azidation: Dissolve 1-bromo-3-fluoropropane in anhydrous Dimethylformamide (DMF).
-
Reaction: Add an excess of Sodium Azide (NaN 3 ) and stir the nucleophilic substitution reaction.
-
Isolation: Extract the product. Because of its higher boiling point, the neat 1-azido-3-fluoropropane can be isolated as a colorless liquid via careful vacuum distillation (Yield: ~36%) [2]. Safety Note: Always use blast shields when distilling azide compounds.
Protocol B: DAST-Mediated Fluorination of 3-azidopropan-1-ol
This route is preferred when starting from the commercially available azido-alcohol, offering cleaner conversion without halide cross-contamination [4].
-
Preparation: Dissolve 595 mg (5.89 mmol) of 3-azidopropan-1-ol in 10 mL of anhydrous dichloromethane (CH 2 Cl 2 ).
-
Cooling: Chill the reaction mixture to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Slowly add 1.04 g (6.47 mmol) of Diethylaminosulfur trifluoride (DAST) dropwise to prevent thermal runaway.
-
Propagation: Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Purification: Concentrate the mixture in vacuo and purify via silica column chromatography using a Hexane/EtOAc gradient (85:15 to 0:100) to yield the pure fluorinated azide[4].
Mechanistic Role in Click Chemistry & PET Imaging
In radiopharmaceutical development, the[18F]-labeled variant of 1-azido-3-fluoropropane serves as a highly versatile prosthetic group. It is utilized to tag complex biomolecules (e.g., peptides like Endomorphin-1 or monoclonal antibodies) that cannot withstand the harsh conditions of direct radiofluorination [2].
The Bioorthogonal Workflow
The radiolabeling relies on two complementary click chemistry paradigms:
-
CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition): Used primarily for in vitro radiolabeling of terminal alkyne-tagged precursors.
-
SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): Utilizes cyclooctynes (e.g., BCN) to eliminate the need for cytotoxic copper catalysts, making it suitable for in vivo pretargeted PET imaging.
Fig 2: Radiosynthesis and bioorthogonal click ligation workflow for PET tracer development.
In Vivo Dynamics & Metabolic Limitations
While 1-azido-3-fluoropropane excels as an in vitro labeling tool, rigorous preclinical PET/MR scanning and metabolite analysis reveal critical nuances for in vivo applications. Despite the theoretical electronic decoupling provided by the propyl chain, [18F]fluoroalkyl azides still exhibit a degree of in vivo defluorination and metabolic instability[2].
When deployed as secondary imaging agents for pretargeted bioorthogonal PET imaging (where the tagged antibody is injected first, followed hours later by the [18F]-azide), the applicability remains limited. The pharmacokinetic clearance often outpaces the in vivo click ligation rate, leading to off-target background noise. Consequently, while it is an impeccable tool for synthesizing stable reference compounds and in vitro radiolabeled peptides, researchers must carefully weigh its metabolic half-life for direct in vivo pretargeting [2].
Conclusion
1-Azido-3-fluoropropane represents a calculated structural evolution in the radiochemist's toolbox. By strategically extending the aliphatic chain, scientists have mitigated the explosive volatility of early-generation azides, enabling safe distillation, precise dosing, and robust click-chemistry workflows. Whether utilized via CuAAC for peptide tagging or SPAAC for copper-free environments, it remains a cornerstone reagent for developing the next generation of targeted PET imaging agents.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22571480, 1-Azido-3-fluoropropane. PubChem. Available at:[Link]
-
Denk, C., et al. (2017). [18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]
-
Pees, A. L. (2021). [18F]Fluoroform - a versatile building block for PET tracer synthesis. PhD-Thesis, Vrije Universiteit Amsterdam, VU Research Portal. Available at:[Link]
An In-depth Technical Guide to the Chemical Structure and Applications of 3-Fluoropropyl Azide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of 3-fluoropropyl azide, a fluorinated alkyl azide with significant potential in chemical biology, drug discovery, and materials science. The document details its chemical structure, proposes a robust synthetic protocol, and outlines its key spectroscopic characteristics. Furthermore, it explores the applications of 3-fluoropropyl azide, with a particular focus on its utility in bioconjugation via click chemistry and its potential role in the development of novel therapeutics and chemical probes. Safety and handling considerations for this energetic material are also discussed to ensure its safe and effective use in a research setting.
Introduction: The Emerging Role of Fluorinated Azides in Chemical Innovation
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science, often imparting unique and desirable physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Concurrently, the azide functional group has gained prominence as a versatile chemical handle, most notably for its role in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1]
3-Fluoropropyl azide stands at the intersection of these two influential areas of chemistry. As a small, fluorinated alkyl azide, it offers a unique building block for the synthesis of complex molecules and bioconjugates. The presence of the fluorine atom can modulate the reactivity of the azide and introduce a valuable spectroscopic probe for ¹⁹F NMR studies, while the terminal azide allows for facile and specific ligation to alkyne-modified biomolecules or surfaces. This guide aims to provide researchers with a detailed understanding of the chemical nature of 3-fluoropropyl azide and to illuminate its potential applications in cutting-edge scientific research.
Chemical Structure and Physicochemical Properties
3-Fluoropropyl azide is a simple yet potent chemical entity. Its structure consists of a three-carbon propyl chain, with a fluorine atom at the 3-position and an azide group at the 1-position.
Table 1: Physicochemical Properties of 3-Fluoropropyl Azide
| Property | Value | Source |
| IUPAC Name | 1-azido-3-fluoropropane | PubChem[2] |
| Synonyms | 3-fluoropropylazide | PubChem[2] |
| CAS Number | 252736-25-7 | PubChem[2] |
| Molecular Formula | C₃H₆FN₃ | PubChem[2] |
| Molecular Weight | 103.10 g/mol | PubChem[2] |
| Appearance | Expected to be a colorless liquid | Inferred |
| Boiling Point | Not reported, but expected to be volatile | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Synthesis and Purification of 3-Fluoropropyl Azide
While a specific, detailed protocol for the synthesis of 3-fluoropropyl azide is not widely published, a standard and reliable method can be adapted from the well-established synthesis of alkyl azides via nucleophilic substitution of an alkyl halide.[3] The most common precursor is 1-bromo-3-fluoropropane, which is commercially available. An alternative route involves the conversion of the more readily available 3-fluoro-1-propanol to a better leaving group, such as a tosylate, followed by azidation.[4][5]
Proposed Synthetic Protocol from 1-Bromo-3-fluoropropane
This protocol is based on the general procedure for the synthesis of alkyl azides.[3]
Reaction Scheme:
Figure 1: Synthesis of 3-Fluoropropyl Azide.
Materials:
-
1-Bromo-3-fluoropropane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-fluoropropane (1.0 eq) in anhydrous DMF.
-
Addition of Sodium Azide: Carefully add sodium azide (1.2-1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and reduced pressure. Caution: 3-Fluoropropyl azide is expected to be volatile. Use a cold trap and avoid excessive heat.
-
Purification (Optional): If necessary, the crude product can be purified by fractional distillation under reduced pressure. However, due to the potential thermal instability of azides, distillation should be performed with extreme caution and behind a blast shield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three methylene groups. The protons on the carbon adjacent to the azide group (C1) will be deshielded and appear further downfield. The protons on the carbon adjacent to the fluorine atom (C3) will also be deshielded and will show coupling to the fluorine atom. The protons on the central carbon (C2) will be coupled to the protons on both adjacent carbons.
¹³C NMR: The carbon NMR spectrum should exhibit three signals. The carbon attached to the azide group (C1) will appear in the range of 45-55 ppm. The carbon bonded to the fluorine atom (C2) will be significantly affected by the fluorine's electronegativity and will show a large one-bond C-F coupling constant. The central carbon (C3) will also show a smaller two-bond C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, likely a triplet of triplets, due to coupling with the protons on the adjacent carbon (C3) and the protons on the C2 carbon. The chemical shift will be in the typical range for a fluoroalkane.[6]
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of 3-fluoropropyl azide will be a strong, sharp absorption band between 2100 and 2120 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (N₃) group.[7] A C-F stretching vibration is also expected, typically in the region of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak ([M]⁺) at m/z 103.05 would be expected. A prominent fragment ion would likely be observed at m/z 75, corresponding to the loss of a nitrogen molecule (N₂), which is a characteristic fragmentation pattern for azides.
Applications in Research and Development
3-Fluoropropyl azide is a valuable tool for researchers in various fields, primarily due to its dual functionality.
Bioconjugation via Click Chemistry
The terminal azide group makes 3-fluoropropyl azide an ideal reagent for click chemistry. It can be efficiently and specifically conjugated to molecules containing a terminal alkyne.[1]
Workflow for Protein Labeling:
Figure 2: General workflow for labeling a protein with 3-fluoropropyl azide.
This allows for the introduction of a fluoropropyl group onto biomolecules such as proteins, nucleic acids, and lipids.[8] The fluorinated tag can serve multiple purposes:
-
¹⁹F NMR Probe: The fluorine atom can be used as a sensitive probe for studying the structure, dynamics, and interactions of the labeled biomolecule by ¹⁹F NMR spectroscopy.
-
Modulation of Biological Activity: The introduction of fluorine can alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
PET Imaging: If synthesized with the radioisotope ¹⁸F, [¹⁸F]3-fluoropropyl azide can be used to label biomolecules for positron emission tomography (PET) imaging, enabling in vivo tracking and diagnostics.[9][10]
Drug Development and Medicinal Chemistry
The incorporation of small fluorinated motifs is a common strategy in drug discovery to enhance metabolic stability and binding affinity. 3-Fluoropropyl azide can be used as a building block to synthesize more complex molecules with potential therapeutic applications. The fluoropropyl group can be incorporated into a lead compound to improve its drug-like properties.
Materials Science
The azide group can be used to functionalize surfaces and polymers through click chemistry or by thermal or photochemical activation to form a reactive nitrene.[3] This allows for the creation of materials with tailored surface properties, where the fluorine can impart hydrophobicity or other desired characteristics.
Safety and Handling
Organic azides are energetic compounds and should be handled with caution.[11]
-
Toxicity: Sodium azide, a common precursor, is highly toxic. 3-Fluoropropyl azide should also be considered toxic and handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated chemical fume hood.
-
Explosion Hazard: While small alkyl azides are generally less shock-sensitive than heavy metal azides, they can decompose explosively upon heating or shock. Avoid heating the compound to high temperatures, and if distillation is necessary, it must be performed with extreme caution behind a blast shield.
-
Incompatible Materials: Avoid contact with strong acids, which can produce highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals (e.g., copper, lead, mercury) and their salts, as this can lead to the formation of dangerously explosive heavy metal azides.
-
Storage: Store 3-fluoropropyl azide in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.
Conclusion
3-Fluoropropyl azide is a versatile and valuable chemical tool with broad potential in various scientific disciplines. Its unique combination of a reactive azide handle and a fluorine atom makes it an attractive building block for bioconjugation, drug discovery, and materials science. While the specific experimental data for this compound is not extensively documented, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. As the demand for sophisticated chemical probes and fluorinated molecules continues to grow, 3-fluoropropyl azide is poised to become an increasingly important reagent in the modern chemist's toolbox.
References
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- Tomaszewska, J., Koroniak-Szejn, K., & Koroniak, H. (2017).
- Azides Patents and Patent Applications (Class 552/1). (URL not available)
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- A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC. (URL not available)
- Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc, 2012(5), 6–15.
- Fluorinated organic azides – their preparation and synthetic applications - Semantic Scholar. (URL not available)
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1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480 - PubChem. (2023). Retrieved from [Link]
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- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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- FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5...
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- Application Notes and Protocols for Bioconjugation with Azido-PEG7-acid - Benchchem. (URL not available)
- Synthesis and Biological Evaluation of ¹⁸F-labeled Fluoropropyl Tryptophan Analogs as Potential PET Probes for Tumor Imaging - PubMed. (URL not available)
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- Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
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- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (URL not available)
- Selective and Sensitive Dual Chromogenic Cyanide and Fluorescent Azide Probe - MDPI. (URL not available)
- Smith, C. J., et al. (2011). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Organic & Biomolecular Chemistry, 9(6), 1927-1937.
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- synthesis and biological evaluation of azide- tagged biomimetic probes for global labeling of the saccharomyces cerevisiae glycerolipidome - TRACE: Tennessee. (URL not available)
- Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic applic - SciSpace. (URL not available)
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- Safety of synthesizing 3-azidopropylamine?
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The Strategic Imperative of Fluorinated Nitrogen Heterocycles: A Technical Guide to the Potential of C3H6FN3 Isomers in Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic strategies, physicochemical properties, and potential therapeutic applications of small molecules with the formula C3H6FN3. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a theoretical enumeration of possibilities to a strategic roadmap for investigating this promising, yet underexplored, area of chemical space. While no specific isomer of C3H6FN3 is extensively characterized in current literature, this guide synthesizes field-proven insights from analogous fluorinated nitrogen heterocycles to build a robust framework for future research and development.
Introduction: The "Fluorine Effect" in Modern Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, a strategy that has consistently yielded compounds with enhanced pharmacological profiles.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] When incorporated into nitrogen-containing heterocyclic scaffolds, such as triazines and triazoles, the "fluorine effect" is often magnified, leading to a wide array of successful therapeutic agents in oncology, infectious diseases, and agriculture.[4] This guide, therefore, explores the untapped potential of C3H6FN3 isomers, a class of molecules poised to leverage these advantageous properties.
Isomeric Landscape of C3H6FN3: Structure and Nomenclature
The molecular formula C3H6FN3 allows for a number of constitutional isomers, primarily based on the stable 1,2,4-triazole and 1,3,5-triazine cores.[5][6] Understanding this isomeric diversity is the first step in a systematic exploration of this chemical space. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these structures.[7][8]
1,2,4-Triazole-Based Isomers
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, and it is a privileged scaffold in medicinal chemistry.[9][10] Plausible isomers of C3H6FN3 based on this core include:
-
5-fluoro-4-methyl-4H-1,2,4-triazol-3-amine
-
3-fluoro-4-methyl-4H-1,2,4-triazol-5-amine
-
3-(fluoromethyl)-1H-1,2,4-triazol-5-amine
The numbering of the 1,2,4-triazole ring is crucial for unambiguous naming, and the position of the substituents will significantly impact the molecule's electronic and steric properties.
1,3,5-Triazine-Based Isomers
The 1,3,5-triazine is a six-membered aromatic ring containing three nitrogen atoms at alternating positions.[5][11] Its symmetrical nature offers distinct substitution patterns. Potential isomers of C3H6FN3 with a 1,3,5-triazine core include:
-
4-fluoro-N-methyl-1,3,5-triazin-2-amine
-
4-fluoro-6-methyl-1,3,5-triazin-2-amine
The following diagram illustrates the core heterocyclic structures and the general placement of substituents for the proposed isomers.
Caption: Core heterocyclic scaffolds for C3H6FN3 isomers.
Synthetic Pathways to Fluorinated Aminotriazoles and Aminotriazines
The synthesis of fluorinated nitrogen heterocycles requires specialized methodologies. While specific protocols for C3H6FN3 isomers are not established, established routes for analogous compounds provide a clear blueprint for their construction.
General Strategy for Fluorinated 1,2,4-Triazoles
A common approach to substituted 1,2,4-triazoles involves the cyclization of intermediates derived from hydrazides or amidines.[12][13] The introduction of fluorine can be achieved by using fluorinated starting materials or through late-stage fluorination techniques.
Illustrative Protocol: Synthesis of a Substituted 3-amino-1,2,4-triazole [14]
-
Step 1: Amidrazone Formation: A substituted nitrile is reacted with hydrazine hydrate in an alcoholic solvent under reflux to form the corresponding amidrazone.
-
Step 2: Cyclization: The amidrazone is then cyclized by reaction with a suitable one-carbon electrophile, such as cyanogen bromide or a carboxylic acid derivative, often in the presence of a base, to yield the 3-amino-1,2,4-triazole ring.
General Strategy for Fluorinated 1,3,5-Triazines
The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and commercially available building block.[11] The chlorine atoms can be sequentially substituted by various nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution.
Illustrative Protocol: Sequential Substitution of Cyanuric Chloride
-
Step 1: First Nucleophilic Substitution: Cyanuric chloride is reacted with a primary amine at low temperature (0-5 °C) in the presence of a base (e.g., sodium bicarbonate) to achieve monosubstitution.
-
Step 2: Second Nucleophilic Substitution: The resulting dichlorotriazine is then reacted with a second nucleophile at a slightly elevated temperature (room temperature to 40 °C) to yield the disubstituted product.
-
Step 3: Fluorination: The remaining chlorine atom can be displaced by fluoride using a suitable fluorinating agent, such as potassium fluoride in a polar aprotic solvent.
The following diagram outlines a generalized workflow for the synthesis and initial screening of novel C3H6FN3 isomers.
Caption: Generalized workflow for C3H6FN3 isomer synthesis and evaluation.
Physicochemical Properties and the Impact of Fluorination
The introduction of a fluorine atom is anticipated to significantly modulate the physicochemical properties of C3H6FN3 isomers. These properties are critical for their potential as drug candidates, influencing solubility, membrane permeability, and metabolic stability.
| Property | Expected Influence of Fluorine | Rationale |
| Acidity/Basicity (pKa) | Decrease in basicity of nearby nitrogen atoms | The strong electron-withdrawing nature of fluorine reduces the electron density on the heterocyclic ring, making the nitrogen lone pairs less available for protonation.[3] |
| Lipophilicity (LogP) | Increase | A fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. |
| Metabolic Stability | Increase | The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[2] |
| Conformational Preference | Can induce specific conformations | Fluorine can participate in stabilizing intramolecular interactions, such as hydrogen bonds and dipole-dipole interactions, which can lock the molecule into a specific, biologically active conformation.[1][3] |
Anticipated Biological Activities and Therapeutic Potential
Based on the extensive literature on analogous compounds, isomers of C3H6FN3 are promising candidates for several therapeutic areas.
-
Anticancer Activity: Many fluorinated triazole and triazine derivatives exhibit potent anticancer activity.[4][14] The mechanism often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.
-
Antimicrobial and Antifungal Activity: The 1,2,4-triazole scaffold is a well-known pharmacophore in antifungal drugs (e.g., fluconazole).[12][15] Fluorinated derivatives could offer enhanced potency or a broader spectrum of activity against resistant strains.
-
Herbicidal Activity: Substituted triazines are widely used as herbicides.[16] Novel fluorinated analogs could lead to the development of more effective and selective agricultural products.
A Roadmap for the Development of Novel C3H6FN3 Isomers
The development of a novel C3H6FN3 isomer from a concept to a potential clinical candidate would follow a structured small molecule drug discovery pipeline.[17][18]
Caption: The small molecule drug development pipeline.[17]
-
Target Identification and Validation: Identifying a biological target relevant to a specific disease.
-
Hit Identification: Synthesizing a library of C3H6FN3 isomers and screening them against the target to identify "hits."
-
Hit-to-Lead Optimization: Modifying the initial hits to improve potency and selectivity.
-
Lead Optimization: Further refining the lead compounds to enhance their drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).
-
Preclinical Development: In-depth in vitro and in vivo studies to establish a safety and efficacy profile before human trials.
Conclusion
While the chemical space defined by the molecular formula C3H6FN3 remains largely unexplored, the foundational principles of medicinal chemistry and the proven success of analogous fluorinated nitrogen heterocycles provide a compelling rationale for its investigation. This technical guide has outlined the potential isomeric landscape, provided actionable synthetic strategies based on established methodologies, and projected the likely physicochemical and biological properties of this novel class of compounds. For researchers and drug development professionals, the systematic exploration of C3H6FN3 isomers represents a tangible opportunity to discover and develop next-generation therapeutics and agrochemicals.
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The Advent of Fluoroalkyl Azides: From Obscurity to cornerstones of Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For many years, fluoroalkyl azides were relegated to the realm of chemical curiosities, their potential overshadowed by concerns about the stability of low molecular weight azides and the challenges of their synthesis.[1][2] However, recent breakthroughs in synthetic methodologies have transformed these once-exotic molecules into indispensable tools in medicinal chemistry, chemical biology, and materials science.[2][3] The strategic introduction of fluorine into the alkyl chain imparts unique physicochemical properties, including enhanced stability and altered reactivity, making fluoroalkyl azides highly valuable building blocks.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, and rich reactivity of fluoroalkyl azides, with a focus on their application in bioorthogonal chemistry and the development of novel therapeutics.
Introduction: The Allure of Fluorine and the Versatility of the Azide
The incorporation of fluorine into organic molecules can dramatically alter their chemical, physical, and biological properties.[4] The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the unique steric profile of fluorinated groups can lead to increased metabolic stability, enhanced binding affinity, and improved membrane permeability of drug candidates.[4][6] The trifluoromethyl group, in particular, is a privileged moiety in numerous pharmaceuticals and agrochemicals.
The azide group, on the other hand, is a compact, high-energy functional group with a rich and diverse reactivity profile. Its participation in highly reliable and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) – a cornerstone of "click chemistry" – has made it a favorite tool for bioconjugation, drug discovery, and materials science.
The combination of these two functionalities in fluoroalkyl azides creates a class of reagents with unparalleled potential, merging the beneficial properties of fluorine with the versatile reactivity of the azide.[7]
A Historical Perspective: Overcoming Synthetic Hurdles
The journey of fluoroalkyl azides from laboratory novelties to commercially available reagents has been marked by significant synthetic challenges.[2][8] Early synthetic routes to simple fluoroalkyl azides, such as azidotrifluoromethane (CF₃N₃), were often cumbersome, relying on hazardous reagents and offering limited scope.[8] For instance, a known synthesis of CF₃N₃ required the handling of toxic and corrosive gases like CF₃NO, N₂H₄, and Cl₂.[8]
A significant breakthrough came from the laboratory of Petr Beier, who conceptualized a "polarity-flipped" approach.[8] Instead of a traditional Sₙ2 reaction with a nucleophilic azide source and an electrophilic fluoroalkyl halide (which proved ineffective for perfluoroalkyl systems), they successfully employed nucleophilic perfluoroalkyl sources, like CF₃Si(CH₃)₃, with electrophilic azide-transfer reagents, such as sulfonyl azides.[8] This innovation not only provided a more convenient and scalable route to azidoperfluoroalkanes but also opened the door to the synthesis of previously unknown longer-chain analogs.[8]
This advancement in synthesis was pivotal, as it made a variety of fluoroalkyl azides accessible for broader investigation, revealing their surprising stability and unique reactivity.[9] Contrary to the general perception of low molecular weight azides as being dangerously unstable, highly fluorinated analogs have demonstrated remarkable thermal stability.[5] This enhanced safety profile, coupled with their commercial availability as easy-to-handle solutions, has been a major driver of their adoption in both academic and industrial research.[7]
Synthetic Methodologies: Crafting the Fluoroalkyl Azide Toolkit
The modern synthesis of fluoroalkyl azides primarily relies on nucleophilic substitution reactions where a suitable leaving group is displaced by an azide anion.[4][10] The choice of starting material and reaction conditions is crucial for achieving high yields and purity.
From Fluoroalkyl Alcohols via Sulfonates
A common and reliable strategy involves the conversion of commercially available fluoroalkyl alcohols into their corresponding tosylates or mesylates, which are excellent leaving groups. Subsequent reaction with sodium azide (NaN₃) furnishes the desired fluoroalkyl azide.[4][10]
Protocol 1: Two-Step Synthesis of a Fluoroalkyl Azide from the Corresponding Alcohol
Step 1: Mesylation of a Fluoroalkyl Alcohol
-
Dissolve the fluoroalkyl alcohol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude fluoroalkyl mesylate, which can often be used in the next step without further purification.
Step 2: Azidation of the Fluoroalkyl Mesylate
-
Dissolve the fluoroalkyl mesylate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
-
Add sodium azide (1.5-3.0 eq.) to the solution.
-
Heat the reaction mixture to 60-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure (Note: low molecular weight fluoroalkyl azides can be volatile).[5]
-
Purify the product by distillation or column chromatography to obtain the pure fluoroalkyl azide.
The choice of solvent and the potential addition of a phase-transfer catalyst, like 18-crown-6 ether, can significantly influence the reaction rate and yield.[4][10]
Caption: Key bioorthogonal reactions of fluoroalkyl azides.
Denitrogenative Transformations of N-Fluoroalkyl Triazoles
The triazole ring formed via CuAAC is not merely a stable linker; it can serve as a versatile intermediate for the synthesis of other valuable heterocycles. [3][6]Under rhodium catalysis, N-fluoroalkyl-1,2,3-triazoles can undergo denitrogenation (loss of N₂) to form rhodium-carbene intermediates. [6][9]These highly reactive species can be trapped by various partners, such as nitriles or enol ethers, to construct a diverse array of previously inaccessible N-perfluoroalkylated heterocycles, including imidazoles, pyrroles, and azepines. [9]
Applications in Drug Discovery and Chemical Biology
The unique properties and versatile reactivity of fluoroalkyl azides have positioned them as powerful tools for drug discovery and chemical biology professionals.
Medicinal Chemistry and Drug Design
The introduction of N-trifluoromethyl or other N-fluoroalkyl groups into heterocyclic scaffolds can significantly enhance their medicinal chemistry properties. [6]These groups can increase lipophilicity and cell permeability while also modulating the pKa of the parent heterocycle. [6]For example, replacing a methyl group with a trifluoromethyl group on a nitrogen heterocycle in a checkpoint kinase 1 (CHK1) inhibitor was shown to suppress N-dealkylation, a common metabolic pathway, without compromising inhibitory activity. [6]The accessibility of fluoroalkyl azides allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR) and optimize lead compounds. [3][7]
High-Throughput Discovery Technologies
The robustness and aqueous compatibility of the click reaction make fluoroalkyl azides ideally suited for high-throughput discovery platforms like DNA-encoded libraries (DEL). [3][7]These reagents enable the facile and reliable introduction of diverse fluorinated motifs into vast libraries of potential drug candidates.
¹⁹F NMR Probes
Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity. Fluoroalkyl azides can be used to "click" a ¹⁹F NMR-sensitive probe onto biomolecules such as peptides and proteins. This allows for the study of biomolecular structure, dynamics, and interactions using ¹⁹F NMR, a powerful technique in fragment-based drug discovery and structural biology.
Conclusion and Future Outlook
Fluoroalkyl azides have transitioned from being obscure chemical curiosities to indispensable reagents in modern chemical science. Their enhanced stability, unique reactivity, and the valuable properties they impart make them powerful tools for constructing novel molecular architectures. The continued development of new synthetic methods will further expand the diversity of available fluoroalkyl azides. For researchers in drug development and chemical biology, these reagents unlock new chemical space and provide elegant solutions for bioconjugation, lead optimization, and the study of biological systems. The future is bright for these versatile building blocks, with their applications poised to grow across multiple scientific disciplines.
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The Strategic Integration of Fluorinated Building Blocks in Modern Therapeutics: A Technical Guide to Physicochemical Modulation and Late-Stage Functionalization
Executive Summary: The Fluorine Advantage in Drug Discovery
The incorporation of fluorine into organic scaffolds represents one of the most transformative strategies in modern medicinal chemistry and drug development. Currently, nearly a quarter of all marketed pharmaceuticals contain at least one fluorine atom[1]. As a Senior Application Scientist, I often observe that the decision to fluorinate is not merely structural—it is a calculated physicochemical intervention.
Fluorine’s unique profile—combining high electronegativity, a small van der Waals radius, and exceptional bond strength—allows researchers to precisely modulate a drug candidate's pharmacokinetics (PK) and pharmacodynamics (PD) without imposing severe steric penalties[2]. This technical guide explores the mechanistic rationale behind fluorinated building blocks, contrasts de novo synthesis with late-stage fluorination (LSF), and provides field-proven protocols for their integration.
Physicochemical Modulation: The Causality of Fluorination
To understand how to use fluorinated building blocks, we must first understand why they work. The strategic placement of a fluorine atom or a trifluoromethyl (–CF₃) group alters the molecular microenvironment through three primary mechanisms:
-
pKa Modulation: Due to its strong inductive electron-withdrawing effect (–I), fluorine significantly lowers the pKa of adjacent basic centers (e.g., amines). This reduces the degree of protonation at physiological pH, thereby increasing the fraction of the neutral species and enhancing passive membrane permeability[3].
-
Lipophilicity (logP) Enhancement: While monofluorination of aliphatics can sometimes decrease lipophilicity due to polarity, the incorporation of –CF₃ or aromatic fluorine predictably increases logP. This drives better partitioning into lipid bilayers and enhances binding affinity within hydrophobic protein pockets[4].
-
Metabolic Stability: The Cytochrome P450 (CYP450) family of enzymes typically clears drugs via the oxidation of electron-rich aromatic rings or labile C–H bonds. The C–F bond is significantly stronger than the C–H bond, effectively acting as a metabolic blockade[5].
Table 1: Quantitative Physicochemical Comparison of Alkyl vs. Fluoroalkyl Motifs
The following table summarizes the quantitative shifts in fundamental properties when substituting standard hydrocarbon motifs with fluorinated analogs.
| Property | C–H Bond | C–F Bond | C–CH₃ Group | C–CF₃ Group |
| Bond Length (Å) | 1.09 | 1.35 | 1.54 | 1.54 |
| Bond Dissociation Energy (kcal/mol) | ~98 | ~116 | ~88 | ~100 |
| van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 | 2.20 |
| Lipophilicity Contribution (π) | 0.00 | 0.14 | 0.52 | 0.88 |
| Electronegativity (Pauling) | 2.20 | 3.98 | N/A | N/A |
Strategic Workflows: Building Blocks vs. Late-Stage Fluorination
Historically, introducing fluorine required harsh, hazardous conditions (e.g., F₂ gas, HF). Today, researchers rely on two divergent but complementary strategies: the Building Block Approach and Late-Stage Fluorination (LSF) [6].
The building block approach utilizes pre-fluorinated synthons (e.g., fluoromalonates, trifluoromethylated arenes, or sp³-rich fluoroaliphatics) early in the synthetic route[7]. Conversely, LSF employs advanced catalysis to functionalize complex, fully elaborated scaffolds, which is invaluable for rapid Structure-Activity Relationship (SAR) profiling[8].
Figure 1: Decision tree for incorporating fluorine via building blocks versus late-stage functionalization.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems. I have explicitly detailed the causality behind the reagent choices to bridge the gap between theoretical chemistry and benchtop execution.
Protocol A: Nucleophilic Deoxofluorination of Aliphatic Alcohols (Building Block Synthesis)
Objective: Convert an sp³ C–OH bond to a C–F bond to generate a custom fluorinated building block. Causality: Traditional reagents like DAST (Diethylaminosulfur trifluoride) frequently trigger E2 elimination byproducts (alkenes) and pose severe thermal explosion risks. We utilize XtalFluor-E activated by DBU. This generates a less basic intermediate, heavily favoring the Sₙ2 substitution pathway over elimination, ensuring high fidelity and safety.
Step-by-Step Workflow:
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the starting aliphatic alcohol (1.0 equiv, 5 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Promoter Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) dropwise at room temperature. Self-Validation: The solution should remain clear; DBU acts as the promoter to activate the fluorinating agent.
-
Fluorination: Cool the reaction mixture to –78 °C using a dry ice/acetone bath. Add XtalFluor-E (1.5 equiv) in one portion.
-
Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Self-Validation: Monitor progression via TLC and crude ¹⁹F NMR (look for the emergence of a characteristic multiplet between -150 to -220 ppm, depending on the local environment).
-
Quenching & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ to neutralize HF byproducts. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Late-Stage Photoredox C–H Fluorination of Arenes
Objective: Direct installation of a fluorine atom onto an unactivated aromatic ring of a complex drug scaffold. Causality: Traditional electrophilic fluorination destroys sensitive functional groups. By utilizing visible-light photoredox catalysis[9], we excite an acridinium dye to a strongly oxidizing state. Single-electron transfer (SET) generates an arene radical cation under mild, room-temperature conditions, which then selectively reacts with a nucleophilic fluorine source[8].
Step-by-Step Workflow:
-
Catalyst & Reagent Loading: In a transparent vial, combine the complex arene substrate (1.0 equiv, 0.5 mmol), the photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 5 mol%), and Selectfluor (2.0 equiv) which acts as both the oxidant and the fluorine source.
-
Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (MeCN). Degas the solution using three freeze-pump-thaw cycles. Causality: Oxygen quenches the excited state of the photocatalyst and traps radical intermediates; rigorous degassing is non-negotiable.
-
Irradiation: Seal the vial under argon and irradiate with blue LEDs (450 nm) at room temperature for 16 hours. Use a cooling fan to ensure the reaction does not exceed 25 °C.
-
Monitoring: Analyze an aliquot via LC-MS. Self-Validation: Look for the [M+H+18]⁺ mass shift indicative of monofluorination.
-
Isolation: Dilute with ethyl acetate, wash with brine, concentrate under reduced pressure, and isolate the fluorinated product via preparative HPLC.
Mechanistic Impact: Cytochrome P450 Metabolic Blocking
One of the most critical applications of fluorinated building blocks is rescuing a highly potent drug candidate that suffers from rapid in vivo clearance. Liver Cytochrome P450 enzymes insert oxygen into electron-rich or sterically accessible C–H bonds, creating hydroxylated metabolites that are rapidly excreted[5].
By substituting the labile hydrogen with a fluorine atom, the site becomes electronically deactivated and sterically shielded. The ~18 kcal/mol increase in bond dissociation energy (from C–H to C–F) creates an insurmountable thermodynamic barrier for the CYP450 oxo-iron species[10].
Figure 2: Mechanistic pathway illustrating CYP450 metabolic blocking via strategic C-F bond incorporation.
Conclusion
The integration of fluorinated building blocks is a cornerstone of modern molecular design. Whether engineering sp³-rich fluoromalonates early in a synthesis or employing photoredox catalysis for late-stage functionalization, the judicious application of fluorine allows scientists to dictate the physicochemical destiny of a therapeutic agent. By adhering to the mechanistic principles and validated protocols outlined in this guide, development professionals can systematically overcome liabilities in potency, permeability, and metabolic stability.
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A Comprehensive Spectroscopic and Synthetic Guide to 1-Azido-3-fluoropropane
This in-depth technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 1-azido-3-fluoropropane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles behind the synthetic pathway and the interpretation of key analytical data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established chemical principles and data from analogous compounds, offering a robust framework for the practical application and understanding of this versatile chemical entity.
Introduction: The Utility of Azido-Fluoroalkanes
1-Azido-3-fluoropropane (C₃H₆FN₃) is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] The terminal azide group serves as a versatile handle for "click chemistry" reactions, enabling the efficient and specific conjugation to a wide array of molecules. The fluorine atom, on the other hand, can impart unique properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are highly desirable in the design of novel therapeutics and functional materials.[2] Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and quality control in any application.
Synthesis of 1-Azido-3-fluoropropane: A Two-Step Nucleophilic Substitution Approach
The synthesis of 1-azido-3-fluoropropane is efficiently achieved through a two-step process commencing from the readily available and cost-effective starting material, 1,3-dibromopropane.[3] The synthetic strategy hinges on two sequential nucleophilic substitution reactions.
Synthetic Workflow
The overall synthetic pathway is depicted below:
Caption: Synthetic route to 1-Azido-3-fluoropropane.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-3-fluoropropane
This initial step involves a halogen exchange reaction, where one of the bromine atoms in 1,3-dibromopropane is substituted by a fluorine atom.
-
Materials: 1,3-dibromopropane, Potassium fluoride (spray-dried), Phase-transfer catalyst (e.g., tetrabutylammonium bromide), Acetonitrile (anhydrous).
-
Procedure:
-
To a stirred suspension of potassium fluoride (1.5 equivalents) and a catalytic amount of tetrabutylammonium bromide in anhydrous acetonitrile, add 1,3-dibromopropane (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
The filtrate, containing 1-bromo-3-fluoropropane, can be carefully concentrated under reduced pressure. Due to its volatility, it is often advantageous to use the solution directly in the next step.
-
Step 2: Synthesis of 1-Azido-3-fluoropropane
The second step is a nucleophilic substitution where the remaining bromine atom is displaced by the azide anion.
-
Materials: 1-Bromo-3-fluoropropane solution (from Step 1), Sodium azide (NaN₃), N,N-Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
Dissolve the crude 1-bromo-3-fluoropropane in anhydrous DMF.
-
Carefully add sodium azide (1.2 equivalents) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor for completion.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent can be carefully removed by distillation. 1-Azido-3-fluoropropane is a colorless liquid.[3]
-
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for 1-azido-3-fluoropropane, based on established principles and data from structurally related compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1-azido-3-fluoropropane, the most prominent and diagnostic absorption will be from the azide group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching vibrations |
| ~2100 | Strong | Asymmetric N₃ stretch |
| ~1460-1440 | Medium | CH₂ scissoring |
| ~1250 | Medium | Symmetric N₃ stretch |
| ~1100-1000 | Strong | C-F stretching vibration |
The strong absorption around 2100 cm⁻¹ is highly characteristic of the azide functionality and serves as a key indicator of a successful synthesis.[4][5][6][7] The C-F stretch is also expected to be a strong and prominent feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of fluorine, both ¹H and ¹³C NMR spectra will exhibit splitting due to coupling with the ¹⁹F nucleus.[8]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | dt | 2H | F-CH₂- |
| ~3.4 | t | 2H | N₃-CH₂- |
| ~2.0 | m | 2H | -CH₂-CH₂-CH₂- |
-
The protons on the carbon adjacent to the fluorine atom will appear as a doublet of triplets (dt) due to coupling with the fluorine atom and the adjacent methylene protons.
-
The protons on the carbon adjacent to the azide group will appear as a triplet (t).
-
The central methylene protons will show a more complex multiplet (m) due to coupling with both adjacent methylene groups.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |
| ~80 | d | F-CH₂- |
| ~50 | s | N₃-CH₂- |
| ~30 | d | -CH₂-CH₂-CH₂- |
-
The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet due to one-bond C-F coupling.
-
The carbon adjacent to the azide group will be a singlet.
-
The central carbon will also show a smaller doublet splitting due to two-bond C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[9]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -220 to -230 | t | F-CH₂- |
-
The ¹⁹F spectrum is expected to show a triplet due to coupling with the adjacent two protons. The chemical shift is reported relative to a standard such as CFCl₃.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 103 | [M]⁺, Molecular ion |
| 75 | [M - N₂]⁺, Loss of nitrogen gas from the azide |
| 61 | [C₃H₆F]⁺ |
| 42 | [C₃H₆]⁺ |
The molecular ion peak at m/z 103 should be observable.[1] A prominent fragment at m/z 75, corresponding to the loss of a neutral nitrogen molecule (N₂), is a characteristic fragmentation pathway for azides.[10] Further fragmentation of the propyl fluoride cation can also be expected.
Experimental Methodologies for Spectroscopic Analysis
To ensure high-quality and reproducible data, the following protocols are recommended.
General Sample Preparation
-
Purity: Ensure the sample of 1-azido-3-fluoropropane is of high purity, as impurities can complicate spectral interpretation.
-
Solvent: For NMR analysis, use a deuterated solvent that is compatible with the analyte and does not have signals that overlap with the signals of interest. Deuterated chloroform (CDCl₃) is a common choice.
Acquiring Spectroscopic Data: A Workflow
Caption: Workflow for the spectroscopic characterization of 1-Azido-3-fluoropropane.
Conclusion
This guide provides a detailed framework for the synthesis and comprehensive spectroscopic characterization of 1-azido-3-fluoropropane. The provided protocols and predicted data serve as a valuable resource for researchers working with this and related compounds. Adherence to these methodologies will ensure the reliable identification and quality assessment of 1-azido-3-fluoropropane, facilitating its application in various fields of chemical science.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22571480, 1-Azido-3-fluoropropane. [Link]
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Poniger, S., et al. (2017). [¹⁸F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. RSC Advances. [Link]
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PrepChem. Synthesis of (b) 3-Azido-1,1,1-trifluorobutane. [Link]
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The Royal Society of Chemistry. Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Ong, Y. J., et al. (2022). Synthesis and characterization of a novel azido fluoroalkyl oligoether energetic plasticizer. MRS Advances. [Link]
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Klinker, K., et al. (2017). ¹³C NMR spectrum of 1-azido-3-amino propane in CDCl₃ (100 MHz). ResearchGate. [Link]
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ResearchGate. Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. [Link]
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Semantic Scholar. Supporting Information General. ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR and ³¹P-NMR spectra were recorded on a BRUKER (AV-400M) magnetic resona. [Link]
- Google Patents. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
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ResearchGate. ¹H NMR spectrum of 1-azido-3-aminopropane in CDCl₃ (300 MHz). [Link]
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National Center for Biotechnology Information. Solution NMR readily reveals distinct structural folds and interactions in doubly ¹³C- and ¹⁹F-labeled RNAs. [Link]
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Mohler, F. L., et al. Mass spectra of fluorocarbons. [Link]
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ResearchGate. Infrared (IR) spectra of azide in HN₃, CH₃N₃ and AZT (in cm⁻¹). [Link]
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ResearchGate. Mass spectrometry of aryl azides. [Link]
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ResearchGate. Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? [Link]
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Vandenbroucke, S. ST, et al. (2021). An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Langmuir. [Link]
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Durig, J. R., et al. (2004). Conformational stability from variable temperature infrared spectra of krypton solutions, ab initio calculations, vibrational assignment, and r₀ structural parameters of 1,3-difluoropropane. The Journal of Physical Chemistry A. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 1-iodopropane. [Link]
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AFG Scientific. 1-azido-3-iodopropane. [Link]
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Wiley Science Solutions. Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. [Link]
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ResearchGate. FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5 cm⁻¹. [Link]
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The Azide Group in Modern Organic Synthesis: Mechanisms, Safety, and Bioconjugation Strategies
Executive Summary
The azide moiety (–N₃) has evolved from a historically volatile and hazardous functional group into one of the most indispensable tools in modern organic synthesis and chemical biology. Acting as a versatile 1,3-dipole, the azide group enables highly selective, bioorthogonal ligations that are foundational to drug development, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs). This technical guide explores the physicochemical causality behind azide reactivity, establishes strict safety heuristics, and provides self-validating protocols for the most critical azide-based transformations: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
Physicochemical Profiling and Safety Heuristics
The unique reactivity of the azide group stems from its linear, poly-nitrogen electronic structure. It exists as a resonance hybrid, granting it both nucleophilic and electrophilic character. However, this high-energy configuration makes azides thermodynamically unstable. The decomposition of an organic azide into nitrogen gas (N₂) is highly exothermic and entropically driven.
Causality of Explosive Hazards
If the molecular weight of the carbon framework is insufficient to absorb the thermal shock of localized N₂ release, the molecule will undergo rapid detonation[1]. To mitigate this, synthetic chemists must strictly adhere to two mathematical heuristics before designing an azide-containing intermediate:
-
The Carbon-to-Nitrogen (C/N) Ratio: The total number of carbon atoms divided by the total number of nitrogen atoms (including the azide) must be ≥ 3. Molecules with a C/N ratio < 1 lack the thermal mass to dissipate energy and should never be isolated[2].
-
The "Rule of Six": There must be at least six carbon atoms (or equivalent heavy atoms) per energetic functional group to provide sufficient dilution of the explosive potential[1].
Azide Safety Heuristics: Decision tree for evaluating explosive hazards prior to synthesis.
The "Click" Paradigm: CuAAC and SPAAC
CuAAC: Overcoming the Activation Barrier
The uncatalyzed Huisgen cycloaddition between an azide and an alkyne requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, rendering it useless for precise bioconjugation. The introduction of Copper(I) catalysis fundamentally alters the reaction pathway[3].
Mechanistic Causality: Cu(I) coordinates with the terminal alkyne to form a copper-acetylide complex (π-activation). This intermediate drastically lowers the activation energy barrier (~25 kcal/mol down to ~11 kcal/mol). The copper center then pre-organizes the azide via coordination, shifting the mechanism from a concerted [3+2] cycloaddition to a stepwise sequence involving a six-membered metallacycle. This strictly enforces the formation of the 1,4-disubstituted 1,2,3-triazole[4].
CuAAC Catalytic Cycle: Stepwise metallacycle mechanism ensuring 1,4-regioselectivity.
SPAAC: Harnessing Ring Strain
To bypass the cytotoxicity of copper in live-cell applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. By utilizing cyclooctynes (e.g., DBCO), the immense ring strain (~18 kcal/mol) of the eight-membered ring thermodynamically drives the cycloaddition forward at physiological temperatures without any metal catalyst[5].
Quantitative Benchmarking
Table 1: Kinetic and Thermodynamic Benchmarks of Azide-Based Ligations
| Reaction Type | Catalyst / Promoter | Second-Order Rate Constant ( M−1s−1 ) | Biocompatibility | Primary Byproducts |
| CuAAC | Cu(I) | 10 to 100 | In vitro / Fixed cells (Cu toxicity) | None (Atom economical) |
| SPAAC | Ring Strain (e.g., DBCO) | 0.1 to 1.0 | In vivo (Live cells) | None |
| Staudinger Ligation | Triarylphosphine | 0.001 to 0.005 | In vivo (Live cells) | Triphenylphosphine oxide |
The Staudinger Ligation
The Staudinger Ligation is a bioorthogonal adaptation of the classic Staudinger reduction. It couples an azide with an engineered phosphine to form a stable amide bond[6]. In the "traceless" variant, the phosphine oxide byproduct is cleaved during the final hydrolysis step, leaving only a native amide bond behind. This is highly advantageous for RNA and peptide bioconjugation where unnatural linkages might perturb biological folding or function[7][8].
Staudinger Ligation Pathway: Transition from azide to stable amide bond via iminophosphorane.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating physical or analytical checkpoints to confirm causality at each step.
Protocol A: Self-Validating CuAAC Bioconjugation of a Protein
-
Reagent Preparation & Degassing: Dissolve the alkyne-tagged protein and azide-fluorophore in PBS (pH 7.4). Causality: Degassing the buffer with argon for 15 minutes is critical to prevent the premature oxidation of the Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen.
-
Catalyst Generation (Validation Step): In a separate vial, mix CuSO₄ (1 mM) with THPTA ligand (5 mM), followed by sodium ascorbate (10 mM). Causality & Validation: The ascorbate reduces Cu(II) to Cu(I) in situ. The THPTA ligand stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that could degrade the protein. Self-Validation: The solution must shift from a distinct blue (Cu²⁺) to colorless or pale yellow (Cu⁺). If the solution remains blue, the ascorbate is degraded and must be remade.
-
Cycloaddition: Add the active catalyst mixture to the protein solution. Incubate at room temperature for 1 hour.
-
Purification & Analytical Validation: Quench the reaction with 5 mM EDTA to chelate and strip the copper. Purify via size-exclusion chromatography (SEC). Self-Validation: Run intact protein LC-MS. A successful reaction is validated by a precise mass shift corresponding to the exact molecular weight of the azide-fluorophore minus any leaving groups.
Protocol B: Traceless Staudinger Ligation for RNA Modification
-
Substrate Assembly: Combine 2'-azido RNA (100 µM) and a phosphine-thioester probe (500 µM) in an aqueous buffer (pH 7.0).
-
Aza-ylide Formation (Validation Step): Incubate the mixture at 37°C. Causality & Validation: The nucleophilic attack of the phosphine on the terminal nitrogen of the azide forms an iminophosphorane intermediate, releasing nitrogen gas. Self-Validation: Observation of micro-bubbling (N₂ evolution) in high-concentration setups confirms the initial kinetic step is active.
-
Rearrangement & Hydrolysis: Allow the reaction to proceed for 4-6 hours. Causality: The intermediate undergoes an intramolecular attack to form the amide bond, followed by spontaneous hydrolysis to expel triphenylphosphine oxide (TPPO).
-
Validation: Purify the modified RNA using RP-HPLC. Self-Validation: The highly polar RNA conjugate will elute significantly earlier than the highly hydrophobic TPPO byproduct. The disappearance of the azide stretching band (~2100 cm⁻¹) via FT-IR further validates complete conversion.
References
-
Title: Allylic azides: synthesis, reactivity, and the Winstein rearrangement | Source: nih.gov | URL: 1
-
Title: KIT - IOC - Bräse - Research - Research interests - Azide | Source: kit.edu | URL: 2
-
Title: Current proposed mechanism for the CuAAC reaction | Source: researchgate.net | URL: 4
-
Title: Staudinger Ligation | Source: creative-biolabs.com | URL: 6
-
Title: Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Source: researchgate.net | URL: 5
-
Title: Peptide Conjugation via CuAAC 'Click' Chemistry | Source: nih.gov | URL: 3
-
Title: Staudinger Ligation Reaction Chemistry | Source: thermofisher.com | URL: 7
-
Title: Traceless Staudinger Ligation for Bioconjugation of RNA | Source: nih.gov | URL: 8
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The Impact of Fluorine Substitution on Azide Reactivity: Kinetics, Orthogonality, and Bioorthogonal Applications
Executive Summary
For decades, fluorinated organic azides were dismissed as unstable chemical curiosities[1]. However, recent advancements have triggered a paradigm shift, revealing that the strategic introduction of fluorine atoms adjacent to the azide moiety dramatically alters its electronic landscape, stability, and reactivity[1]. This in-depth technical guide explores the mechanistic causality behind these changes, detailing how fluorine substitution enables unprecedented kinetic tuning in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and provides powerful new tools for orthogonal dual-target labeling and fragment-based drug discovery.
Mechanistic Causality: Electronic Tuning of the Azide Dipole
To understand why fluorinated azides behave differently than standard alkyl azides, we must examine the molecular orbital interactions governing cycloaddition.
In a standard SPAAC reaction, the kinetics are dictated by Normal Electron Demand (NED) . The Highest Occupied Molecular Orbital (HOMO) of the azide (the dipole) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the cyclooctyne (the dipolarophile).
When highly electronegative fluorine atoms are introduced at the α -carbon (e.g., α,α -difluoroalkyl azides), their strong inductive electron-withdrawing effect significantly lowers the energy of the azide's LUMO. This profound electronic shift changes the dominant orbital interaction to Inverse Electron Demand (IED) , where the LUMO of the azide interacts with the HOMO of the alkyne[2].
The Causality of Experimental Choice: Because of this IED shift, fluorinated azides react exceptionally fast with electron-rich alkynes (which possess a high HOMO, such as BCN)[3]. Conversely, standard alkyl azides, which still operate under NED, react preferentially with electron-deficient alkynes (which possess a low LUMO, such as DIBAC)[3]. This electronic complementarity is the foundational mechanism that allows researchers to perform simultaneous, orthogonal labeling of multiple biological targets without cross-reactivity[2].
Caption: Logic of orthogonal SPAAC driven by electronic complementarity of fluorinated vs. alkyl azides.
Quantitative Kinetic Data & SPAAC Orthogonality
The theoretical shift from NED to IED translates into massive, quantifiable differences in reaction rates. Kinetic studies reveal that the identity of the cyclooctyne dictates whether fluorine substitution accelerates or decelerates the click reaction[3]. Furthermore, specific structural modifications, such as tetra-fluorination of aromatic azides, can push SPAAC kinetics to near-record speeds ( k2=3.60M−1s−1 )[4].
Table 1: Kinetic Comparison of Azide Reactivity in SPAAC
| Azide Type | Dipolarophile (Alkyne) | Electronic Nature of Alkyne | Relative SPAAC Kinetics / Rate |
| Fluoroalkyl Azide ( R−CF2−N3 ) | BCN | Electron-rich | Very Fast (16x faster than alkyl azide)[3] |
| Fluoroalkyl Azide ( R−CF2−N3 ) | DIBAC | Electron-deficient | Slow (126x slower than with BCN)[3] |
| Alkyl Azide ( R−CH2−N3 ) | BCN | Electron-rich | Moderate [3] |
| Alkyl Azide ( R−CH2−N3 ) | DIBAC | Electron-deficient | Fast (20x faster than fluoroalkyl azide)[3] |
| Tetrafluoroaryl Azide | Various Cyclooctynes | Highly Strained | Ultra-fast ( k2=3.60M−1s−1 )[4] |
Experimental Protocol: Self-Validating Orthogonal Dual-Target Labeling
By exploiting the 126-fold rate difference between a fluoroalkyl azide reacting with BCN versus DIBAC[3], researchers can perform dual-target labeling in living cells. The following protocol is designed as a self-validating system , incorporating mandatory internal controls to ensure the trustworthiness of the bioorthogonal orthogonality.
Objective: Simultaneously label two distinct cellular targets without cross-reactivity.
Materials Required:
-
Target A Precursor: BCN-modified metabolic substrate (electron-rich).
-
Target B Precursor: DIBAC-modified metabolic substrate (electron-deficient).
-
Probe 1: Fluoroalkyl Azide conjugated to Fluorophore 1 (e.g., Cy5).
-
Probe 2: Alkyl Azide conjugated to Fluorophore 2 (e.g., Cy3).
Step-by-Step Methodology:
-
Metabolic Incorporation: Incubate live cell cultures with both BCN and DIBAC precursors for 24–48 hours to ensure adequate metabolic tagging of Target A and Target B. Wash cells 3x with PBS to remove unreacted precursors.
-
First Orthogonal Ligation (IED): Add Probe 1 (Fluoroalkyl Azide-Cy5) at a concentration of 10 µM. Due to Inverse Electron Demand, Probe 1 rapidly and exclusively reacts with the BCN-tagged Target A[2]. Incubate for 30 minutes at 37°C.
-
Second Orthogonal Ligation (NED): Add Probe 2 (Alkyl Azide-Cy3) at 10 µM. Probe 2 reacts via Normal Electron Demand exclusively with the DIBAC-tagged Target B[2]. Incubate for an additional 60 minutes at 37°C.
-
Self-Validation Controls (Critical Step):
-
Control 1 (Probe 1 Only): Treat a parallel well of dual-tagged cells with only Probe 1. Confirm via flow cytometry that only the Cy5 signal is detected, proving the fluoroalkyl azide does not cross-react with DIBAC.
-
Control 2 (Probe 2 Only): Treat a parallel well with only Probe 2. Confirm only the Cy3 signal is detected, proving the alkyl azide does not cross-react with BCN.
-
-
Imaging: Wash cells 3x with PBS and image via confocal microscopy. The kinetic orthogonality ensures distinct, non-overlapping spatial signals.
Caption: Step-by-step workflow for self-validating dual-target orthogonal labeling in living cells.
Pharmacological Impact: Metabolic Stability and 19 F NMR
Beyond kinetic tuning, the substitution of fluorine on azide-containing building blocks offers profound advantages for drug development and chemical biology[5].
Enhanced Metabolic Stability
The C-F bond is one of the strongest single bonds in organic chemistry. Replacing C-H bonds with C-F bonds adjacent to the azide group protects the molecule from metabolic degradation (such as cytochrome P450-mediated oxidation)[5]. This significantly improves the in vivo half-life and stability of azide-based drug candidates and biological probes[5].
F NMR Spectroscopy in Drug Discovery
Fluorinated azides—particularly those with magnetically equivalent fluorine atoms, such as trifluoromethyl or tetrafluoroaryl groups—serve as highly sensitive probes for 19 F Nuclear Magnetic Resonance (NMR) spectroscopy[6]. Because biological systems lack endogenous fluorine, 19 F NMR provides a background-free spectroscopic handle[5]. This is increasingly utilized in fragment-based drug discovery (FBDD), allowing researchers to utilize the robust CuAAC click reaction to introduce fluorinated groups into biomolecules and subsequently screen for protein-ligand binding affinities with extreme precision[6].
References
-
Fluorinated organic azides: From chemical curiosities to versatile building blocks. TIB AV-Portal. URL:[Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ResearchGate. URL:[Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. URL:[Link]
-
Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. PMC. URL:[Link]
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- 4. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
Methodological & Application
Using 1-Azido-3-fluoropropane for bioconjugation of proteins
Application Note: Bioconjugation of Proteins Using 1-Azido-3-fluoropropane via CuAAC and SPAAC
Introduction and Chemical Rationale
The site-specific functionalization of proteins with fluorinated moieties is a critical technique in structural biology, therapeutic development, and [18F]-Positron Emission Tomography (PET) radiotracer synthesis. 1-Azido-3-fluoropropane is a low-molecular-weight, highly efficient prosthetic group used to introduce a stable C-F bond into biomolecules[1].
Causality in Reagent Selection: Historically, 1-Azido-2-fluoroethane was utilized for similar bioorthogonal click applications. However, its extreme volatility and potential for explosive degradation made handling difficult and resulted in severe distillation carry-over during radiolabeling[1]. 1-Azido-3-fluoropropane overcomes these limitations; the addition of a single methylene group significantly raises its boiling point, allowing it to be isolated as a neat, colorless liquid while maintaining an exceptionally small steric footprint[1]. This minimizes structural perturbation to the target protein compared to bulkier PEGylated azides.
To conjugate 1-Azido-3-fluoropropane to proteins, two primary bioorthogonal pathways are employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .
Bioconjugation Workflow
Logical workflow for CuAAC and SPAAC bioconjugation using 1-Azido-3-fluoropropane.
Quantitative Data & Reaction Parameters
The choice between CuAAC and SPAAC depends entirely on the stability of the target protein and the required reaction kinetics. Below is a quantitative comparison of the two methodologies:
| Parameter | CuAAC Protocol | SPAAC Protocol |
| Reactive Handle on Protein | Terminal Alkyne | Strained Cyclooctyne (e.g., BCN, DBCO) |
| Catalyst Required | Cu(I) + THPTA Ligand | None (Copper-free) |
| Reaction Kinetics | Fast (1–2 hours) | Moderate to Slow (4–12 hours) |
| Molar Excess of Azide | 5 to 10-fold | 10 to 20-fold |
| Expected Mass Shift | +103.1 Da | +103.1 Da |
| Primary Application | Robust, stable proteins | Sensitive proteins, in vivo pretargeting |
Experimental Protocols
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC requires the in situ generation of Cu(I). However, uncomplexed copper generates reactive oxygen species (ROS) in aqueous buffers, which can rapidly degrade sensitive proteins[2]. To prevent this, we utilize THPTA as a water-soluble accelerating ligand that binds Cu(I), maintaining its catalytic state while serving as a sacrificial reductant[2]. Furthermore, aminoguanidine is added to intercept dehydroascorbate byproducts that would otherwise crosslink arginine residues[3].
Step-by-Step Methodology:
-
Preparation of Alkyne-Protein: Ensure the alkyne-functionalized protein is in a compatible buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) at a concentration of ~50 µM. Critical: Avoid EDTA or Tris buffers, as they competitively chelate copper.
-
Reagent Premixing (The Catalyst Complex): In a separate microcentrifuge tube, mix 10 µL of 20 mM CuSO4 with 20 µL of 50 mM THPTA ligand[2]. Incubate for 5 minutes at room temperature. Causality: Pre-complexation ensures all copper is tightly coordinated before exposure to the protein, mitigating oxidative damage.
-
Reaction Assembly: To 1 mL of the alkyne-protein solution, add 1-Azido-3-fluoropropane to a final concentration of 500 µM (a 10-fold molar excess).
-
Scavenger Addition: Add aminoguanidine hydrochloride to a final concentration of 5 mM[3].
-
Initiation: Add the Cu/THPTA premix to the protein solution. Finally, initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM[2].
-
Self-Validation Control: Set up a parallel reaction omitting the sodium ascorbate. Without reduction to Cu(I), no cycloaddition should occur. This proves that any observed mass shift in the positive sample is strictly due to specific click chemistry and not non-specific hydrophobic binding.
-
Incubation & Quenching: Rotate the mixture end-over-end for 1–2 hours at room temperature. Quench the reaction by adding 5 mM EDTA to strip the copper catalyst.
Protocol B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC relies on the inherent ring strain of cyclooctynes (such as BCN or DBCO) to drive the cycloaddition without a catalyst[4]. This protocol is ideal for easily oxidized proteins or when maintaining absolute biological function is paramount[5].
Step-by-Step Methodology:
-
Preparation of BCN-Protein: Ensure the BCN-functionalized protein is in PBS (pH 7.4) at a concentration between 1–5 mg/mL[4].
-
Azide Addition: Add 1-Azido-3-fluoropropane (dissolved in anhydrous DMSO) to the protein solution at a 10- to 20-fold molar excess[6]. Causality: Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation or precipitation.
-
Incubation: Incubate the mixture at room temperature for 4–12 hours, or overnight at 4°C for highly temperature-sensitive proteins[4].
-
Self-Validation Control: Monitor the reaction kinetics by taking 10 µL aliquots at 1, 4, and 12 hours. Analyze via intact LC-MS to confirm the progressive disappearance of the unreacted BCN-protein peak and the appearance of the conjugate peak.
-
Purification: Remove unreacted 1-Azido-3-fluoropropane using a spin desalting column (e.g., Zeba Spin) or size-exclusion chromatography (SEC)[6].
Self-Validation and Quality Control System
To ensure the integrity of the bioconjugation, the following self-validating analytical workflow must be executed post-reaction. Because 1-Azido-3-fluoropropane has a molecular weight of 103.10 g/mol , a successful cycloaddition will result in an exact mass shift of +103.1 Da per conjugation site.
Self-validating quality control system for verifying successful azide-alkyne cycloaddition.
Validation Checklist:
-
Intact Mass Spectrometry (ESI-TOF): Confirms the +103.1 Da mass shift. The absence of a mass shift in the CuAAC negative control (no ascorbate) validates that the reaction is specific.
-
SDS-PAGE: Run under reducing conditions to ensure that the use of copper and ascorbate in the CuAAC protocol did not induce oxidative crosslinking or aggregation[5].
References
-
[18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - RSC Publishing Source: Royal Society of Chemistry URL:[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition - Springer Source: Springer Nature URL:[Link]
Sources
- 1. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Application Note: Regioselective Synthesis of 1-(3-Fluoropropyl)-1,4-Disubstituted-1H-1,2,3-Triazoles via CuAAC
Scientific Rationale & Introduction
Fluorinated heterocycles are privileged scaffolds in modern drug discovery and development. The strategic incorporation of a fluorine atom enhances metabolic stability, modulates lipophilicity, and improves target binding affinity[1]. The 1,2,3-triazole ring is a robust bioisostere for amide bonds, and it is most efficiently synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
Utilizing 1-azido-3-fluoropropane (CAS: 252736-25-7)[3] as the azide donor allows for the modular installation of a 3-fluoropropyl moiety. This specific functionalization is highly valuable for both therapeutic small-molecule development and the generation of Positron Emission Tomography (PET) imaging agents when adapted for 18 F radiolabeling[4].
Mechanistic Causality & Reagent Selection
The classical Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of Cu(I) catalysis strictly enforces 1,4-regioselectivity and accelerates the reaction at ambient temperatures[5].
-
Catalyst Source & Causality: Cu(I) is thermodynamically unstable and highly susceptible to oxidation into catalytically inactive Cu(II) or disproportionation. Therefore, generating Cu(I) in situ by reducing Copper(II) sulfate (CuSO 4 ) with sodium ascorbate provides a consistent, self-regenerating catalytic cycle[6][7].
-
Ligand Acceleration: The use of stabilizing ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is critical. THPTA coordinates the Cu(I) center, preventing its oxidation by dissolved oxygen, suppressing the formation of reactive oxygen species (ROS) that degrade biomolecules, and significantly accelerating the reaction rate in aqueous or semi-aqueous media[6].
Caption: Mechanistic pathway of the CuAAC reaction ensuring 1,4-regioselectivity.
Quantitative Data: Reaction Optimization
To ensure a high-yielding and reproducible protocol, the stoichiometry and solvent systems must be strictly controlled. The table below summarizes the causality behind the optimal reaction parameters for small-molecule synthesis.
| Parameter | Optimal Range | Mechanistic Rationale |
| Alkyne : Azide Ratio | 1.0 : 1.05 | A slight excess of 1-azido-3-fluoropropane ensures the complete consumption of the alkyne, simplifying purification. |
| CuSO 4 Concentration | 1 - 5 mol% | Sufficient to drive the catalytic cycle without causing difficult downstream copper removal. |
| THPTA : Cu Ratio | 2:1 to 5:1 | Excess ligand ensures all Cu(I) is coordinated, preventing oxidation and unwanted side reactions[6][7]. |
| Na-Ascorbate : Cu Ratio | 5:1 to 10:1 | Excess reducing agent maintains the reductive environment, continuously regenerating active Cu(I)[7]. |
| Solvent System | t-BuOH/H 2 O (1:1) | Solubilizes both organic substrates and inorganic salts, facilitating a highly efficient biphasic or homogeneous reaction. |
Detailed Experimental Protocol
Self-Validating System: This protocol is designed with visual checkpoints. The initial Cu(II)/THPTA complex is bright blue. Upon the addition of sodium ascorbate, the reduction to Cu(I) causes the solution to turn colorless or pale yellow, immediately validating active catalyst generation[7].
Materials Required:
-
Terminal Alkyne of interest
-
1-Azido-3-fluoropropane (CAS: 252736-25-7)
-
Copper(II) sulfate pentahydrate (CuSO 4 ·5H 2 O)
-
THPTA ligand
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH) and Milli-Q Water
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM aqueous solution of CuSO 4 ·5H 2 O.
-
Prepare a 200 mM aqueous solution of THPTA.
-
Critical Step: Prepare a 500 mM aqueous solution of Sodium Ascorbate freshly before use, as it rapidly degrades upon exposure to air and light.
-
-
Catalyst Pre-complexation:
-
Reaction Assembly:
-
In a 10 mL round-bottom flask, dissolve the terminal alkyne (1.0 mmol) in 2.5 mL of t-BuOH.
-
Add 1-azido-3-fluoropropane (1.05 mmol) to the alkyne solution.
-
Add 2.5 mL of Milli-Q water to the flask and stir vigorously.
-
-
Initiation:
-
Add the pre-complexed Cu(II)/THPTA solution (equivalent to 0.05 mmol Cu) to the reaction mixture.
-
Causality Checkpoint: Add the freshly prepared Sodium Ascorbate solution (0.25 mmol). The reaction mixture should transition from blue to pale yellow/colorless, confirming the generation of the active Cu(I) species[7]. Adding the ascorbate last is critical to prevent premature reduction and disproportionation of uncomplexed copper [7].
-
-
Incubation and Monitoring:
-
Stir the reaction at room temperature for 2–12 hours.
-
Monitor reaction progress via TLC or LC-MS until the terminal alkyne is fully consumed.
-
-
Workup and Purification:
-
Dilute the mixture with 10 mL of water and extract with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purify the crude 1-(3-fluoropropyl)-4-substituted-1H-1,2,3-triazole via flash column chromatography.
-
Caption: Step-by-step experimental workflow with visual validation checkpoints.
References
- Protocol for Azide-Alkyne Click Chemistry - BroadPharm. broadpharm.com.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Benchchem. benchchem.com.
- Recent advances in the synthesis of fluorinated heterocycles... - Organic & Biomolecular Chemistry. rsc.org.
- Fluorinated 1,2,3-Triazoles from α-Fluoronitroalkenes... - ChemRxiv. chemrxiv.org.
- Synthesis of Perfluoro-tert-butyl Triazoles via Decarboxylative CuAAC... - American Chemical Society. acs.org.
- 1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480 - PubChem. nih.gov.
- [18F]Fluoroform - a versatile building block for PET tracer synthesis - VU Research Portal. vu.nl.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. chemrxiv.org [chemrxiv.org]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Site-Selective Labeling of Biomolecules with 1-Azido-3-fluoropropane for ¹⁹F NMR Studies
Abstract
The precise, covalent modification of biomolecules at specific sites is a transformative tool in chemical biology, enabling detailed studies of protein structure, dynamics, and function. This guide provides an in-depth exploration of 1-azido-3-fluoropropane, a bifunctional chemical probe designed for site-selective labeling. The molecule features an azide group for highly efficient and bioorthogonal "click chemistry" ligation and a fluorine atom that serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We present the core principles, strategic considerations, and detailed experimental protocols for incorporating this probe into proteins and other biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁹F NMR to investigate conformational changes, ligand binding events, and other dynamic processes in a native-like environment.
Introduction: The Convergence of Bioorthogonal Chemistry and ¹⁹F NMR
The ability to observe the intricate dance of biomolecules in real-time is fundamental to understanding their function and to the development of new therapeutics. Site-selective labeling provides a powerful means to introduce non-native functionalities, or probes, into a specific location within a protein or other macromolecule. The azide group (-N₃) is an exemplary chemical handle for this purpose; it is small, metabolically stable, and essentially absent in biological systems, making it a perfect "bioorthogonal" tag.[1]
This guide focuses on 1-azido-3-fluoropropane (F-C₃H₆N₃)[2], a reagent that bridges two powerful technologies:
-
Bioorthogonal Click Chemistry: The azide group participates in highly efficient cycloaddition reactions with alkyne-functionalized molecules. The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions form a stable triazole linkage under mild, aqueous conditions, making them ideal for modifying complex biomolecules.
-
Fluorine-19 (¹⁹F) NMR Spectroscopy: The fluorine atom provides a unique spectroscopic window into the biomolecule's local environment. ¹⁹F NMR is an exceptionally powerful technique for studying protein structure and dynamics because the ¹⁹F nucleus is highly sensitive, has no background signal in biological samples, and its chemical shift is exquisitely responsive to changes in its immediate surroundings.[6][7]
By labeling a biomolecule with 1-azido-3-fluoropropane, researchers can install a sensitive ¹⁹F NMR probe at a precisely defined location, enabling the study of subtle structural changes that are often invisible to other techniques.
The ¹⁹F NMR Advantage: A Sensitive Reporter for Structural Dynamics
The utility of 1-azido-3-fluoropropane as a labeling reagent is fundamentally tied to the analytical power of ¹⁹F NMR.
Why ¹⁹F NMR?
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% that of ¹H) and is 100% naturally abundant, resulting in strong NMR signals.[8][9]
-
Zero Background: Fluorine is virtually absent from naturally occurring biomolecules, meaning any observed ¹⁹F signal is exclusively from the incorporated label.[6][7]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift has a wide range and is highly sensitive to changes in the local electrostatic field, solvent exposure, and van der Waals interactions.[6][7] This makes it a superb reporter for events like ligand binding, protein folding, or allosteric transitions.
Incorporating a single ¹⁹F label via 1-azido-3-fluoropropane allows even very large proteins or protein complexes, which are challenging for traditional NMR, to be studied effectively.[10]
Foundational Strategy: Site-Specific Installation of an Alkyne Handle
To utilize 1-azido-3-fluoropropane, the target biomolecule must first be modified to contain a complementary alkyne functional group at the desired location. The precision of the entire labeling strategy hinges on this initial step.
Key Methods for Site-Specific Alkyne Incorporation:
-
Genetic Code Expansion: This is the most precise method for site-specific labeling. An amber stop codon (TAG) is repurposed to encode an unnatural amino acid (UAA) containing an alkyne side chain (e.g., p-azido-L-phenylalanine, pAzF).[11] By mutating the gene of interest to introduce a TAG codon at the desired position, the alkyne-UAA is incorporated during protein expression, yielding a homogeneously modified protein population.[11]
-
Enzymatic Labeling: Certain enzymes can be used to modify specific protein tags. For instance, the formylglycine-generating enzyme (FGE) can convert a cysteine residue within a specific consensus sequence into a formylglycine, which contains a reactive aldehyde.[12] This aldehyde can then be chemoselectively reacted with an alkyne-containing hydrazine or aminooxy reagent.
-
Chemical Modification of Natural Amino Acids: While less specific, reactive amino acid side chains can be targeted. Cysteine residues, with their nucleophilic thiol groups, are commonly modified with alkyne-maleimide reagents. Lysine residues can be targeted with alkyne-NHS esters, though this typically results in labeling at multiple sites.[13]
The choice of method depends on the required precision, the biological system (in vitro vs. in vivo), and available resources. For probing a specific structural transition, genetic code expansion is the gold standard.
Experimental Protocols: Attaching the Probe via Click Chemistry
Once the biomolecule is functionalized with an alkyne, 1-azido-3-fluoropropane can be covalently attached using one of two robust click chemistry reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable and efficient method for linking terminal alkynes with azides to form a 1,4-disubstituted triazole.[3][14] It is ideal for in vitro labeling of purified biomolecules. The reaction requires a catalytic amount of copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.[15]
Causality Behind the Choices:
-
Buffer: A buffer free of primary amines (like Tris) is crucial, as these can interfere. Phosphate or HEPES buffers at a pH of 7.0-8.0 are preferred.[13]
-
Copper Ligand (THPTA): Copper ions can damage proteins through the generation of reactive oxygen species. A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential to stabilize the Cu(I) oxidation state, enhance reaction kinetics, and protect the biomolecule from damage.[15][16]
-
Reducing Agent: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) state. A fresh solution should always be used.[15]
-
Degassing (Optional but Recommended): Removing dissolved oxygen can prevent the re-oxidation of Cu(I) and improve reaction efficiency.[16]
Quantitative Data Summary for a Typical CuAAC Reaction
| Parameter | Recommended Value | Rationale |
| Alkyne-Protein Conc. | 10 - 100 µM | Balances reaction efficiency with protein consumption. |
| 1-azido-3-fluoropropane | 5-10 fold molar excess | Drives the reaction to completion. |
| CuSO₄ | 5-10 fold molar excess | Provides the catalyst precursor. |
| THPTA Ligand | 5-fold molar excess over Cu | Ensures full chelation and stabilization of the copper ion. |
| Sodium Ascorbate | 5-10 fold molar excess over Cu | Ensures complete reduction of Cu(II) to Cu(I). |
| Temperature | Room Temperature (20-25°C) | Mild conditions that preserve protein integrity. |
| Reaction Time | 1 - 4 hours | Typically sufficient for high conversion. |
Step-by-Step Methodology
-
Preparation: Prepare stock solutions: 100 mM 1-azido-3-fluoropropane in DMSO, 100 mM CuSO₄ in water, 500 mM THPTA in water, and a freshly prepared 500 mM sodium ascorbate in water.
-
Protein Solution: In a microcentrifuge tube, combine your alkyne-modified protein with a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) to the desired final concentration.
-
Reagent Addition: Add the reagents sequentially to the protein solution while gently vortexing. A recommended order is: 1-azido-3-fluoropropane, CuSO₄/THPTA pre-mixed solution, and finally, sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. Gentle mixing (e.g., on a rotator) can be beneficial.
-
Purification: Remove excess reagents and the copper catalyst using a desalting column (size-exclusion chromatography) or dialysis against a suitable storage buffer.[13]
Caption: Experimental workflow for CuAAC labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the reaction of choice for applications in living systems or when the use of a copper catalyst is undesirable.[1] This reaction utilizes a cyclooctyne, an alkyne within an eight-membered ring, whose high ring strain (~18 kcal/mol) dramatically accelerates the cycloaddition with an azide without any catalyst.[1][17][18] For this protocol, the biomolecule must be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Causality Behind the Choices:
-
Simplicity: The primary advantage of SPAAC is its simplicity. The two components are mixed in a physiological buffer, and the reaction proceeds spontaneously.[19]
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for labeling proteins on the surface of or inside living cells.[1][4]
-
Kinetics: While generally slower than CuAAC, the reaction rates of modern strained alkynes are sufficient for many biological applications. Fluorinating the azide can, in some cases, increase reaction rates.[20][21]
Step-by-Step Methodology
-
Preparation: Prepare a stock solution of 1-azido-3-fluoropropane (e.g., 10-50 mM in DMSO).
-
Protein Solution: Dilute the strained alkyne-modified protein to the desired concentration in a physiological buffer (e.g., PBS, pH 7.4).
-
Reaction: Add the 1-azido-3-fluoropropane stock solution to the protein solution to achieve a final molar excess (typically 20-50 fold).
-
Incubation: Incubate the reaction at a suitable temperature. For in vitro reactions, room temperature or 37°C for 2-12 hours is common. For live-cell labeling, incubation occurs under normal cell culture conditions.[19]
-
Purification (for in vitro): For purified proteins, remove excess azide probe using a desalting column or dialysis as described for CuAAC. For cellular labeling, washing the cells with fresh media is often sufficient.[19]
Caption: Experimental workflow for catalyst-free SPAAC labeling.
Validation and Characterization of the Labeled Biomolecule
Confirming the success and integrity of the labeling reaction is a critical step.
-
Mass Spectrometry: This is the most direct method to confirm covalent modification. An increase in the molecular weight of the protein corresponding to the mass of the 1-azido-3-fluoropropane adduct (minus N₂) provides definitive proof of labeling. The molecular weight of 1-azido-3-fluoropropane is 103.10 g/mol .[2] The resulting triazole-linked propyl-fluoride adds 75.08 Da.
-
SDS-PAGE: While the mass increase from the label is too small to be seen as a band shift on a standard SDS-PAGE gel, running the gel ensures the protein has not degraded during the labeling procedure.
-
¹⁹F NMR Spectroscopy: The ultimate validation is the detection of a ¹⁹F NMR signal. A simple 1D ¹⁹F spectrum should show a resonance for the labeled protein. The chemical shift of this signal provides a baseline for future experiments and confirms the successful installation of the probe in a specific chemical environment.[9]
Application Example: Monitoring a Ligand-Induced Conformational Change
This section outlines a workflow for using a 1-azido-3-fluoropropane-labeled protein to study a conformational change upon ligand binding.
Objective: To determine if ligand binding to Protein-X induces a conformational change in a distal allosteric site.
Caption: Workflow for probing conformational changes with ¹⁹F NMR.
Methodology:
-
Incorporate Alkyne: A terminal alkyne-bearing UAA is incorporated into Protein-X at a site distal to the ligand binding pocket using genetic code expansion.
-
Label Protein: The purified alkyne-Protein-X is labeled with 1-azido-3-fluoropropane using the CuAAC protocol.
-
Validate Labeling: The product is purified, and successful single-site labeling is confirmed by mass spectrometry.
-
Acquire NMR Data: Two ¹⁹F NMR spectra are acquired: one of the labeled protein alone (apo state) and one after the addition of a saturating concentration of its binding ligand (holo state).
-
Analyze Results: The two spectra are compared. A change (Δδ) in the ¹⁹F chemical shift between the apo and holo states provides direct evidence that ligand binding causes a structural rearrangement at the labeled allosteric site. The magnitude of the shift can offer insights into the nature of the environmental change.[7]
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
-
Lin, C. C., Chen, Y. A., & Chen, P. R. (2015). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology, 1266, 85-96. [Link]
-
Chen, Y. H., & Lin, C. W. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science, 14(9), 2346-2357. [Link]
-
Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Journal of Magnetic Resonance, 225, 101-112. [Link]
-
Loewen, M. C. (2002). Development and Application of 19F NMR of Proteins. University of Toronto Thesis. [Link]
-
Cobb, S. L., & Murphy, C. D. (2021). 19 F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 215-228. [Link]
-
Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Resources. [Link]
-
Verhelst, S. H. L., et al. (2017). [18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. Organic & Biomolecular Chemistry, 15(25), 5321-5329. [Link]
-
Wolters, L. P., & Bickelhaupt, F. M. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2), e202500771. [Link]
-
Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G. J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(41), 9792-9795. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs Resources. [Link]
-
Dommerholt, J., Rutjes, F. P., & van Delft, F. L. (2016). Strain-Promoted 1, 3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Cycloadditions in Bioorthogonal Chemistry (pp. 57-76). [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053. [Link]
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Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]
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Deb, T., & Maity, S. (2016). A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Chemical Communications, 52(69), 10562-10565. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. . [Link]
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Derks, Y. H. W., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Molecular Pharmaceutics, 19(6), 1937-1948. [Link]
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Prosser, R. S., & Kitevski-LeBlanc, J. (2011). Fluorine labeling of proteins for NMR studies. Methods in Molecular Biology, 778, 133-149. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22571480, 1-Azido-3-fluoropropane. PubChem. [Link]
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Bernard-Gauthier, V., et al. (2025). Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. ACS Omega. [Link]
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AZoNano. (2022). Label-Free Characterization of Biomolecules. AZoNano.com. [Link]
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Blanchard, S. C., et al. (2004). AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY. Bioconjugate Chemistry, 15(6), 1435-1445. [Link]
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Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. Chemistry – A European Journal, 26(4), 773-782. [Link]
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Zhang, C., et al. (2018). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances, 8(70), 40043-40047. [Link]
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He, C., et al. (2017). Rapid Characterization of a Mechanically Labile α-helical Protein Enabled by Efficient Site-Specific Bioconjugation. Journal of the American Chemical Society, 139(39), 13866-13873. [Link]
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Sloop, J. C., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemistry, 7, S33-S40. [Link]
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Modesti, M. (2018). Fluorescent Labeling of Proteins. In Single Molecule Analysis (pp. 77-90). [Link]
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Laskova, J., et al. (2025). Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. Molecules, 30(15), 1234. [Link]
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Application Note: Bioorthogonal Peptide Modification via 1-Azido-3-fluoropropane
Executive Brief & Mechanistic Rationale
The integration of fluorine into peptide therapeutics and diagnostic probes fundamentally alters their physicochemical properties, often enhancing metabolic stability, modulating lipophilicity, and providing unique handles for analytical tracking. 1-Azido-3-fluoropropane (CAS: 252736-25-7) has emerged as a premier bifunctional reagent that bridges the gap between fluoro-organic chemistry and bioorthogonal "click" chemistry.
Historically, researchers utilized 1-azido-2-fluoroethane for similar modifications; however, the 2-carbon analog is highly volatile and potentially explosive, making isolation and exact stoichiometric quantification hazardous and difficult[1]. In contrast, 1-azido-3-fluoropropane possesses a higher boiling point, allowing it to be isolated as a stable, neat colorless liquid[1]. This physical property is a critical advantage for precise peptide conjugation, where exact molar equivalents are required to prevent side reactions.
Mechanistically, the azide moiety of 1-azido-3-fluoropropane undergoes a highly specific 1,3-dipolar cycloaddition with alkynes to form a rigid 1,2,3-triazole linkage[2]. This triazole acts as a robust peptide bond isostere—mimicking the planarity of an amide but resisting hydrolytic and enzymatic degradation[2]. The resulting fluoropropyl-triazole conjugate serves multiple downstream purposes: it acts as a stable therapeutic entity, a highly sensitive probe for 19 F NMR structural studies, or, when synthesized with 18 F, a rapid radiotracer for Positron Emission Tomography (PET) imaging[1].
Chemical Biology Workflow
The following diagram illustrates the strategic incorporation of 1-azido-3-fluoropropane into a peptide development pipeline, transitioning from solid-phase synthesis to final therapeutic or diagnostic applications.
Workflow: Bioorthogonal conjugation of 1-azido-3-fluoropropane to alkynylated peptides.
Quantitative Reaction Parameters
Choosing between Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) depends on the peptide's sensitivity to metal toxicity and the required reaction speed.
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Alkyne Partner | Terminal alkyne (e.g., Propargylglycine) | Cyclooctyne (e.g., DBCO, BCN)[3] |
| Catalyst System | Cu(II)SO
4
| None (Driven by ring strain)[2] |
| Reaction Time | 10 – 30 minutes | 2 – 12 hours |
| Temperature | Room Temperature (20–25°C) | Room Temperature to 37°C |
| Typical Yield | > 95% | 80 – 90% |
| Primary Use Case | In vitro synthesis, high-throughput labeling | In vivo labeling, Cu-sensitive peptides |
Experimental Protocols & Causality
Protocol A: CuAAC Modification of Alkyne-Peptides
This protocol is optimized for terminal alkyne-bearing peptides (e.g., peptides synthesized with L-propargylglycine).
Step 1: Peptide Solubilization
-
Action: Dissolve the alkyne-peptide (1.0 eq, 1-5 mM) in a 1:1 mixture of DMF and aqueous buffer (e.g., 0.1 M PBS, pH 7.4).
-
Causality: 1-Azido-3-fluoropropane is hydrophobic. DMF ensures the azide remains in solution, while the aqueous buffer is strictly required to support the Cu(I)/Cu(II) redox cycle driven by ascorbate[4].
Step 2: Catalyst Pre-complexation
-
Action: In a separate vial, mix CuSO 4 (2.0 eq) with the water-soluble ligand THPTA (10.0 eq). Incubate for 5 minutes.
-
Causality: Pre-complexing Cu(II) with THPTA before reduction is critical. THPTA occupies the coordination sphere of the copper ion, preventing the formation of catalytically inactive, insoluble Cu(I) polymeric species. Furthermore, it shields the peptide backbone from Reactive Oxygen Species (ROS) that are inevitably generated during the reduction process, thereby preventing peptide degradation[5].
Step 3: Reduction and Initiation
-
Action: Add Sodium Ascorbate (20.0 eq) to the Cu-THPTA complex (solution turns from blue to colorless), then immediately add this mixture to the peptide solution.
-
Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state. The vast excess of ascorbate ensures that any Cu(I) oxidized by ambient oxygen is rapidly re-reduced.
Step 4: Azide Addition
-
Action: Add 1-Azido-3-fluoropropane (1.5 eq) to the reaction mixture. Stir at room temperature for 30 minutes.
-
Causality: Adding the azide last ensures that the Cu(I) catalyst is fully formed and stabilized, preventing the azide from engaging in non-productive side reactions.
Protocol B: Self-Validating Quality Control (E-E-A-T)
A robust protocol must be self-validating. To ensure the structural integrity of the fluoropropyl-triazole peptide, perform the following two-tier validation:
Validation 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Metric: Look for an exact mass shift of +103.1 Da .
-
Rationale: The molecular weight of 1-azido-3-fluoropropane is 103.10 g/mol [6]. Because click chemistry is an addition reaction with perfect atom economy, the conjugate's mass must equal the peptide's mass plus exactly 103.1 Da.
Validation 2: 19 F Nuclear Magnetic Resonance (NMR)
-
Metric: Scan the 19 F NMR spectrum. A successful conjugation will yield a characteristic signal at approximately −220 ppm [1].
-
Rationale: The −220 ppm shift is the diagnostic signature of an intact primary alkyl fluoride. If the reaction conditions were too harsh (e.g., excessive basicity), the fluoropropyl group may undergo elimination or rearrangement. If this failure mode occurs, it will be immediately visible as an undesired signal shift to approximately −105 ppm [1]. This binary NMR check makes the protocol entirely self-validating.
References
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The Fluorine Advantage: Harnessing 1-Azido-3-fluoropropane for Advanced Polymer Architectures
Introduction: A Versatile Building Block for Modern Polymer Chemistry
In the ever-evolving landscape of polymer science, the quest for materials with precisely tailored properties is paramount. The strategic incorporation of fluorine atoms into polymer backbones is a well-established approach to imbue materials with unique characteristics such as enhanced thermal and chemical stability, hydrophobicity, and altered electronic properties.[1][2] 1-Azido-3-fluoropropane emerges as a compelling bifunctional monomer, offering the dual advantages of a reactive azide group for "click" chemistry and a fluorinated alkyl segment. This combination unlocks a facile route to novel fluorinated polytriazoles with a wide range of potential applications, from advanced coatings and specialty elastomers to sophisticated biomaterials and drug delivery systems.
The azide moiety provides access to the highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3] This reaction's reliability and specificity allow for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions, forming the backbone of the resulting polymer.[1][4] The presence of the fluoropropyl side chain introduces a new dimension of functionality, influencing the polymer's solubility, thermal behavior, and surface energy.
This technical guide provides a comprehensive overview of the applications of 1-azido-3-fluoropropane in polymer chemistry. We present detailed protocols for its synthesis, its use in step-growth polymerization via CuAAC, and the characterization of the resulting fluorinated polytriazole. These notes are intended for researchers and professionals in materials science and drug development seeking to leverage the unique properties of fluorinated polymers.
Core Concepts: The Power of Azides and Fluorine in Polymer Synthesis
The utility of 1-azido-3-fluoropropane in polymer chemistry is rooted in two key chemical features: the azide functional group and the carbon-fluorine bond.
-
The Azide Group and Click Chemistry: The azide group is a high-energy, yet relatively stable, functional group that does not readily react with common organic functionalities, making it an ideal "handle" for bioorthogonal chemistry.[3] Its most prominent application is in the CuAAC reaction, a highly efficient method for forming a stable triazole linkage with a terminal alkyne.[1][4] This reaction's robustness and high yield make it exceptionally well-suited for step-growth polymerization, where the consistent and reliable formation of linkages is crucial for achieving high molecular weight polymers.[1][5]
-
The Influence of Fluorine: The incorporation of fluorine imparts a range of desirable properties to polymers. The high electronegativity of fluorine and the strength of the C-F bond contribute to increased thermal stability and chemical resistance.[1] Furthermore, the low polarizability of the C-F bond leads to weak intermolecular interactions, resulting in low surface energy, hydrophobicity, and unique self-assembly behaviors.[1][2]
The combination of these two features in 1-azido-3-fluoropropane allows for the predictable synthesis of fluorinated polymers with a unique set of properties.
Synthesis and Handling of 1-Azido-3-fluoropropane
Synthesis Protocol: From 1-Bromo-3-fluoropropane
A common and straightforward method for the synthesis of 1-azido-3-fluoropropane is through the nucleophilic substitution of a corresponding alkyl halide. The following protocol is adapted from standard procedures for the synthesis of small organic azides.
Objective: To synthesize 1-azido-3-fluoropropane from 1-bromo-3-fluoropropane and sodium azide.
Materials:
-
1-bromo-3-fluoropropane
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-3-fluoropropane (1.0 equivalent) in anhydrous DMF.
-
Addition of Sodium Azide: Carefully add sodium azide (1.5 equivalents) to the solution in portions.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-azido-3-fluoropropane can be purified by vacuum distillation. Caution: Do not distill low molecular weight alkyl azides to dryness, as this can lead to explosive decomposition.[6]
Safety and Handling of 1-Azido-3-fluoropropane
Organic azides, particularly those with low molecular weight, are energetic compounds and must be handled with care.[7][8]
-
Toxicity: The azide ion is toxic, with a toxicity similar to cyanide.[7] Always handle 1-azido-3-fluoropropane and sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Explosive Hazard: Low molecular weight organic azides can be explosive and are sensitive to heat, shock, and friction.[7][8] The "Rule of Six" suggests that for a compound to be relatively safe, there should be at least six carbon atoms for every energetic functional group (like an azide).[8] 1-Azido-3-fluoropropane has a C:N ratio of 1, which indicates a potential explosive hazard.
-
Incompatible Materials: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[8] Do not use metal spatulas or allow contact with heavy metals, as this can form highly sensitive and explosive heavy metal azides.[8] Chlorinated solvents like dichloromethane and chloroform should not be used as they can form explosive diazidomethane and triazidomethane, respectively.[7]
-
Storage: Store 1-azido-3-fluoropropane in a cool, dark, and well-ventilated area, away from heat sources.[7] It is recommended to store it at or below room temperature, with -18°C being preferable for enhanced stability.[8]
Application in Polymer Chemistry: Step-Growth Polymerization via CuAAC
A primary application of 1-azido-3-fluoropropane in polymer chemistry is its use as an A-B type monomer in conjunction with a B-B type dialkyne monomer for the synthesis of fluorinated polytriazoles via step-growth polymerization.[1][5]
Conceptual Workflow
The polymerization proceeds through the copper(I)-catalyzed cycloaddition of the azide group of 1-azido-3-fluoropropane with the alkyne groups of a dialkyne monomer. This reaction forms a stable 1,4-disubstituted triazole ring, which becomes an integral part of the polymer backbone.
Caption: CuAAC Step-Growth Polymerization Workflow.
Detailed Experimental Protocol: Synthesis of a Fluorinated Polytriazole
This protocol describes a representative synthesis of a fluorinated polytriazole using 1-azido-3-fluoropropane and a commercially available dialkyne, 1,7-octadiyne.
Objective: To synthesize a fluorinated polytriazole via CuAAC step-growth polymerization.
Materials:
-
1-Azido-3-fluoropropane
-
1,7-Octadiyne
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a Schlenk flask, add 1-azido-3-fluoropropane (1.0 eq), 1,7-octadiyne (1.0 eq), and anhydrous DMF. The concentration of monomers should be around 1 M.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, dissolve CuBr (0.05 eq) and PMDETA (0.05 eq) in a small amount of anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation of Polymerization: Inject the catalyst solution into the monomer solution under an inert atmosphere.
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Termination and Purification:
-
Expose the reaction mixture to air to quench the polymerization by oxidizing the copper catalyst.
-
Dilute the solution with DMF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the DMF solution to a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol and then with diethyl ether.
-
Dry the polymer under vacuum at 40°C overnight.
-
Caption: Experimental Workflow for Polytriazole Synthesis.
Characterization of the Fluorinated Polytriazole
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation | Presence of characteristic peaks for the triazole ring protons (around 7.5-8.5 ppm in ¹H NMR) and carbons, as well as signals corresponding to the fluoropropyl and octyl moieties.[9][10][11][12] |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A characteristic signal for the fluorine atoms in the fluoropropyl side chain. |
| FTIR Spectroscopy | Functional group analysis | Disappearance of the characteristic azide peak (around 2100 cm⁻¹) and alkyne C-H stretch (around 3300 cm⁻¹). Appearance of peaks associated with the triazole ring. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) | A monomodal distribution indicating successful polymerization. The PDI is expected to be around 2 for a typical step-growth polymerization.[13][14][15][16] |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (T₉) | Provides information on the thermal properties and amorphous/crystalline nature of the polymer. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability | Determines the decomposition temperature of the polymer, which is expected to be relatively high due to the stable triazole rings and C-F bonds.[17][18] |
Representative NMR and GPC Characterization Protocol
Objective: To characterize the structure and molecular weight of the synthesized fluorinated polytriazole.
Materials:
-
Synthesized fluorinated polytriazole
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for NMR
-
Tetrahydrofuran (THF), HPLC grade, for GPC
-
Polystyrene standards for GPC calibration
Procedure for NMR Analysis:
-
Dissolve a small amount of the polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.
-
Analyze the spectra to confirm the formation of the triazole ring and the presence of the fluoropropyl and alkyl chain signals.[9][10][11][12]
Procedure for GPC Analysis:
-
Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in HPLC-grade THF.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.
-
Use a calibration curve generated from narrow polystyrene standards to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[13][14][15][16]
Conclusion and Future Outlook
1-Azido-3-fluoropropane is a valuable and versatile building block for the synthesis of advanced fluorinated polymers. Its ability to readily participate in the robust CuAAC click reaction allows for the straightforward creation of polytriazoles with tailored properties. The incorporation of fluorine offers a powerful tool to control the thermal, chemical, and surface properties of the resulting materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of 1-azido-3-fluoropropane in a wide array of applications, from high-performance materials to innovative biomedical devices. Further research into the copolymerization of 1-azido-3-fluoropropane with other functional monomers will undoubtedly lead to the development of even more sophisticated and functional polymer architectures.
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: Radiolabeling with [18F]1-azido-3-fluoropropane for PET Imaging
Introduction: The Need for a Versatile 18F-Azido Synthon
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo.[1] Among the available positron-emitting radionuclides, Fluorine-18 (¹⁸F) is favored for its near-ideal physical properties, including a manageable half-life (t½ ≈ 110 min) and low positron energy (Eβ+max = 635 keV), which enables high-resolution imaging.[2] However, the direct incorporation of ¹⁸F into complex and sensitive biomolecules like peptides, proteins, or oligonucleotides is often unfeasible due to the harsh conditions required for radiofluorination.[2][3]
This challenge has led to the development of ¹⁸F-labeled prosthetic groups, or synthons, which are small, reactive molecules that can be radiolabeled in a robust manner and then conjugated to a biomolecule of interest under mild, bioorthogonal conditions.[4] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a premier conjugation strategy in radiopharmaceutical sciences due to its high efficiency, selectivity, and biocompatibility.[5][6][7]
This application note details the synthesis and application of [¹⁸F]1-azido-3-fluoropropane, a valuable aliphatic azido-synthon for PET imaging. Its small size and hydrophilic character minimize the impact on the pharmacokinetic properties of the labeled biomolecule. We provide a comprehensive guide, from the synthesis of the labeling precursor to the final quality control of the radiotracer and its application in a model click chemistry conjugation.
Part 1: Synthesis of the Labeling Precursor
A robust radiolabeling campaign begins with a high-quality, well-characterized precursor. For the synthesis of [¹⁸F]1-azido-3-fluoropropane, a suitable precursor is 1-azido-3-bromopropane . This compound can be synthesized from commercially available starting materials.
Protocol 1: Synthesis of 1-azido-3-bromopropane Precursor
This protocol describes the synthesis of the precursor via a nucleophilic substitution reaction.
Objective: To synthesize 1-azido-3-bromopropane from 1,3-dibromopropane and sodium azide.[8]
Materials:
-
1,3-dibromopropane
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dibromopropane (3.0 equivalents) in anhydrous DMF.
-
Azide Addition: Carefully add sodium azide (1.0 equivalent) to the solution. Caution: Sodium azide is highly toxic. Always handle with appropriate personal protective equipment (PPE) in a certified fume hood.[9]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-azido-3-bromopropane as a colorless oil.[8] Confirm identity and purity via ¹H-NMR and ¹³C-NMR spectroscopy.
Part 2: Radiosynthesis of [18F]1-azido-3-fluoropropane
The radiosynthesis involves a one-step nucleophilic substitution of the bromide leaving group on the precursor with cyclotron-produced, no-carrier-added [¹⁸F]fluoride.
Workflow for Radiosynthesis and Purification
The overall process from cyclotron to the final product is depicted below.
Caption: Automated radiosynthesis workflow for [¹⁸F]1-azido-3-fluoropropane.
Protocol 2: Automated Radiosynthesis
This protocol is designed for an automated synthesis module.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O from the target.[10]
-
Pass the solution through a pre-conditioned anion exchange cartridge (e.g., QMA Light) to trap the [¹⁸F]fluoride.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using an aqueous acetonitrile solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).
-
-
Drying of [¹⁸F]Fluoride:
-
Remove the water via azeotropic distillation by repeatedly adding anhydrous acetonitrile and heating under a stream of nitrogen or vacuum. Effective drying is critical for achieving high reactivity of the fluoride ion.
-
-
Nucleophilic Fluorination:
-
Prepare a solution of the 1-azido-3-bromopropane precursor (typically 5-10 mg) in anhydrous acetonitrile (0.5-1.0 mL).
-
Add the precursor solution to the dried, reactive [¹⁸F]KF/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 100-120°C for 10-20 minutes. The optimal temperature and time should be determined empirically. Nucleophilic fluorination of alkyl halides is a standard SN2 reaction.[6]
-
-
Purification and Formulation:
-
After cooling, dilute the crude reaction mixture with the mobile phase for HPLC.
-
Inject the mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18) to separate [¹⁸F]1-azido-3-fluoropropane from unreacted precursor, [¹⁸F]fluoride, and other byproducts.
-
Collect the radioactive peak corresponding to the product.
-
Trap the collected HPLC fraction on a C18 SPE cartridge (e.g., Sep-Pak C18 Light).
-
Wash the cartridge with sterile water to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Part 3: Application in Click Chemistry
[¹⁸F]1-azido-3-fluoropropane is an ideal partner for conjugating to biomolecules functionalized with a terminal alkyne via the CuAAC reaction.
CuAAC Conjugation Mechanism
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: Labeling of an Alkyne-Functionalized Peptide
Objective: To conjugate [¹⁸F]1-azido-3-fluoropropane to a model peptide containing a terminal alkyne group (e.g., propargylglycine).
Materials:
-
Purified [¹⁸F]1-azido-3-fluoropropane in ethanol/saline.
-
Alkyne-functionalized peptide (e.g., c(RGDfK)-propargyl).
-
Copper(II) sulfate (CuSO₄) solution.
-
Sodium ascorbate solution (freshly prepared).
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the alkyne-functionalized peptide (e.g., 50-100 µg) dissolved in the buffer.
-
Add Radiotracer: Add the formulated [¹⁸F]1-azido-3-fluoropropane (approx. 37-185 MBq / 1-5 mCi).
-
Initiate Reaction: Add the sodium ascorbate solution followed immediately by the CuSO₄ solution. The final reaction volume should be kept small (e.g., < 200 µL) to maintain high reactant concentrations.
-
Incubation: Gently agitate the reaction mixture at room temperature for 15-20 minutes.
-
Purification: The ¹⁸F-labeled peptide can be purified from the reaction mixture using analytical or semi-preparative HPLC or a suitable C18 SPE cartridge to remove the catalyst and unreacted radiotracer.
Part 4: Quality Control
Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the final radiopharmaceutical product for preclinical or clinical use.
Summary of QC Specifications
| Parameter | Method | Specification |
| Identity | Co-elution on Radio-HPLC with a non-radioactive standard | Retention time of the radioactive peak matches the standard. |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% (511 keV peak) |
| pH | pH meter or pH strip | 4.5 - 7.5 |
| Specific Activity | Calculated from HPLC data (mass vs. radioactivity) | Typically > 37 GBq/µmol (> 1 Ci/µmol) at end of synthesis. |
| Residual Solvents | Gas Chromatography (GC) | Meet USP <467> limits (e.g., Ethanol < 5000 ppm). |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | As per pharmacopeia standards (e.g., < 175/V EU). |
| Sterility | Incubation in growth media | No microbial growth. |
Protocol 4: Radiochemical Purity by Radio-HPLC
-
System: An HPLC system equipped with a UV detector and a radioactivity detector connected in series.
-
Column: Analytical reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid).
-
Analysis: Inject a small aliquot of the final product. The radiochemical purity is calculated as the area of the product peak divided by the total area of all radioactive peaks in the chromatogram.
Conclusion and Expert Insights
[¹⁸F]1-azido-3-fluoropropane is a highly effective prosthetic group for the ¹⁸F-labeling of a wide array of biomolecules. The synthesis is based on a straightforward nucleophilic fluorination of a readily accessible bromo-precursor. The primary challenges in this synthesis are common to most ¹⁸F-radiochemistry: ensuring anhydrous conditions for the fluorination step to achieve high radiochemical yields and optimizing the HPLC purification to ensure high specific activity.
The subsequent CuAAC conjugation is exceptionally robust, proceeding rapidly under aqueous conditions. This two-step "label-then-conjugate" strategy provides a reliable and versatile platform for researchers in drug development and molecular imaging to rapidly assess new biological targets with PET.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Retrieved from [Link]
-
Gao, H., et al. (2015). Application of "Click chemistry" in pet radiopharmaceuticals labelled with 18F. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Schirrmacher, R., et al. (2017). 18F-Labeling Using Click Cycloadditions. PMC. Retrieved from [Link]
-
Azhdarinia, A., et al. (2010). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. Retrieved from [Link]
-
Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Doyle Group Website. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Narayanam, M. K., et al. (2017). Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. PMC. Retrieved from [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2008). A new precursor for the radiosynthesis of [F-18]FLT. ResearchGate. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). DEVELOPMENT OF NEW “GENERAL PURPOSE” METHODS TO INTRODUCE FLUORINE-18 IN BIOLOGICALLY ACTIVE MOLECULES. Retrieved from [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. pubs.acs.org. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Retrieved from [Link]
-
Baran Lab. (n.d.). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Retrieved from [Link]
-
A.Z. M. Shirazi, et al. (2013). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC. Retrieved from [Link]
-
IAEA. (n.d.). Production and Quality Control of [18F]FDG. Retrieved from [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]
-
OMICS International. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. Retrieved from [Link]
-
ResearchGate. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. Retrieved from [Link]
-
Aerts, J., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
-
IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]
-
MDPI. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]
-
Wang, J., et al. (2020). Green and efficient synthesis of the radiopharmaceutical [18F]FDOPA using a microdroplet reactor. eScholarship.org. Retrieved from [Link]
-
IAEA. (n.d.). FDG Synthesis Chemistry - Radiopharmaceutical Production. Retrieved from [Link]
Sources
- 1. Frontiers | Recent Advances in Synthetic Methodologies to Form C-18F Bonds [frontiersin.org]
- 2. baranlab.org [baranlab.org]
- 3. psec.uchicago.edu [psec.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. d-nb.info [d-nb.info]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
Application Note: Site-Specific Conjugation of 1-Azido-3-fluoropropane to DNA and RNA via CuAAC
Executive Summary & Mechanistic Rationale
The site-specific functionalization of oligonucleotides with fluorinated probes is a critical technique in modern structural biology, fragment-based drug discovery, and radiochemistry. 1-Azido-3-fluoropropane is a low-molecular-weight aliphatic azide that serves as a highly efficient reagent for introducing a magnetically equivalent fluorine atom into biomolecules. This modification provides a sensitive handle for 19 F NMR spectroscopy or, when synthesized with fluorine-18, acts as a potent tracer for in vivo Positron Emission Tomography (PET) imaging [1].
To attach this fluorinated probe to DNA or RNA, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal method. By reacting 1-azido-3-fluoropropane with an alkyne-modified oligonucleotide (e.g., a 5'-hexynyl modifier), a stable 1,4-disubstituted 1,2,3-triazole linkage is formed. Because natural nucleic acids lack both azides and alkynes, this reaction is perfectly bioorthogonal, ensuring zero off-target cross-reactivity [2].
Experimental Design & Causality
A successful CuAAC reaction on nucleic acids requires strict control over the catalytic environment to prevent the degradation of the biopolymer. Do not simply mix all reagents; the order of addition and the choice of ligands are governed by precise chemical causality:
-
Handling the Azide : 1-Azido-3-fluoropropane is highly volatile and potentially explosive if isolated neat. It must be handled and stored as a dilute stock solution (e.g., 10 mM in DMSO) .
-
Ligand Selection (THPTA vs. TBTA) : While TBTA is a classic click ligand, it is poorly soluble in water and requires high organic solvent concentrations that can precipitate DNA/RNA[3]. We mandate the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is highly water-soluble and acts as a sacrificial reductant. It scavenges hydroxyl radicals generated by the Cu-catalyzed oxidation of ascorbate, thereby protecting the DNA/RNA backbone from strand cleavage [4].
-
Buffer Environment : The reaction is buffered with 0.2 M Triethylammonium acetate (TEAA) at pH 7.0. This neutral pH is especially critical for RNA, which undergoes rapid base-catalyzed hydrolysis at elevated pH levels [2].
-
Degassing : Oxygen rapidly oxidizes the active Cu(I) catalyst back to inactive Cu(II) and depletes the sodium ascorbate reducing agent. Degassing the solution with an inert gas is mandatory for high yields[5].
Workflow Visualization
Figure 1: Workflow for CuAAC-mediated conjugation of 1-azido-3-fluoropropane to oligonucleotides.
Quantitative Reaction Parameters
The following table outlines the optimized stoichiometry for labeling 10 nmol of an alkyne-modified oligonucleotide. The parameters ensure a 10-fold excess of the fluorinated azide and a 5-fold excess of the copper catalyst relative to the substrate.
Table 1: Standard Reaction Mixture for 10 nmol Oligonucleotide Labeling
| Reagent | Function | Stock Concentration | Volume | Final Concentration |
| Alkyne-DNA/RNA | Substrate | 1 mM (in H₂O) | 10 µL | 100 µM |
| TEAA Buffer (pH 7.0) | pH Control | 2 M | 10 µL | 0.2 M |
| DMSO | Co-solvent | 100% | 30 µL | 30% (v/v) |
| 1-Azido-3-fluoropropane | Fluorinated Probe | 10 mM (in DMSO) | 10 µL | 1 mM (10 eq) |
| CuSO₄ | Catalyst Precursor | 20 mM (in H₂O) | 2.5 µL | 0.5 mM (5 eq) |
| THPTA | Cu(I) Ligand | 100 mM (in H₂O) | 2.5 µL | 2.5 mM (25 eq) |
| Sodium Ascorbate | Reducing Agent | 100 mM (in H₂O) | 5 µL | 5 mM (50 eq) |
| Nuclease-Free Water | Volume Adjust | N/A | 30 µL | N/A |
| Total Volume | 100 µL |
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system. By strictly controlling the order of addition, you prevent premature catalyst death and substrate degradation.
Phase 1: Catalyst Pre-Complexation
Causality: Free Cu(II) can non-specifically bind to nucleic acid bases, causing structural damage. Pre-complexing Cu(II) with THPTA ensures that the metal is fully sequestered before it contacts the oligonucleotide [3].
-
In a sterile microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ with 2.5 µL of 100 mM THPTA.
-
Vortex briefly and incubate at room temperature for 5 minutes. The solution will turn a faint blue color, indicating successful complexation.
Phase 2: Reaction Assembly
-
In a separate pressure-tight reaction vial, add 10 µL of the 1 mM alkyne-modified DNA/RNA.
-
Add 30 µL of nuclease-free water and 10 µL of 2 M TEAA buffer (pH 7.0). Vortex gently.
-
Add 30 µL of pure DMSO, followed by 10 µL of the 10 mM 1-azido-3-fluoropropane stock solution. Note: Handle the azide in a fume hood due to its volatility.
-
Transfer the 5 µL pre-complexed CuSO₄/THPTA mixture into the reaction vial.
Phase 3: Degassing & Initiation
Causality: Ascorbate must be added last. If added before degassing, it will rapidly reduce ambient oxygen, generating reactive oxygen species (ROS) and depleting the reductant needed for the copper cycle[5].
-
Bubble the reaction mixture with an inert gas (Argon or Nitrogen) for 30–60 seconds using a fine needle.
-
Immediately add 5 µL of freshly prepared 100 mM Sodium Ascorbate.
-
Flush the headspace of the vial with inert gas and seal the cap tightly.
-
Incubate the reaction in the dark at room temperature for 1.5 to 2 hours.
Phase 4: Purification
-
To precipitate the labeled DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of ice-cold absolute ethanol [5]. (For RNA, use 0.8 volumes of isopropanol to avoid co-precipitating salts).
-
Incubate at -20 °C for 30 minutes.
-
Centrifuge at 14,000 × g for 15 minutes at 4 °C. Discard the supernatant.
-
Wash the pellet twice with 70% cold ethanol, air-dry for 5 minutes, and resuspend in nuclease-free water.
Analytical Validation
To validate the success of the self-contained protocol, the crude product must be subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or MALDI-TOF Mass Spectrometry.
-
RP-HPLC Shift : The conjugation of the hydrophobic 3-fluoropropyl group will cause a distinct rightward shift (increased retention time) compared to the unreacted alkyne-oligonucleotide.
-
19 F NMR : For bulk syntheses, confirm the structural integrity of the probe by observing a distinct triplet signal in the 19 F NMR spectrum (typically around -220 ppm relative to CFCl₃, depending on the solvent environment) [1].
References
-
Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, [Link]
-
RSC Publishing. "[18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry." RSC Advances,[Link]
Sources
- 1. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Azido-3-fluoropropane Click Chemistry
Welcome to the Technical Support Center for 1-Azido-3-fluoropropane bioconjugation. This portal provides researchers and drug development professionals with mechanistic troubleshooting, optimized protocols, and safety guidelines for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving low-molecular-weight fluorinated azides.
Section 1: Safety & Handling FAQs (Critical)
Q1: How should I store and handle 1-azido-3-fluoropropane to prevent degradation or safety hazards? Answer: 1-Azido-3-fluoropropane is a low-molecular-weight organic azide. While its higher boiling point relative to 1-azido-2-fluoroethane allows it to be isolated as a neat liquid via careful distillation[1], it remains highly volatile and potentially explosive due to its low carbon-to-nitrogen (C:N) ratio[2].
-
Causality: Small azides concentrate explosive energy. When exposed to heat, shock, or incompatible chemicals, they rapidly decompose to release nitrogen gas[2].
-
Actionable Advice: Store the compound as a well-defined dilute solution (e.g., in THF, DME, or DMSO) at -20°C[3]. Never use metal spatulas for transfer, and strictly avoid halogenated solvents (such as dichloromethane or chloroform), which can react with azides to form highly explosive diazidomethane[2][4].
Section 2: Reaction Optimization FAQs
Q2: Why is my CuAAC reaction yield low despite using standard CuSO4 and sodium ascorbate? Answer: For volatile azides like 1-azido-3-fluoropropane, low yields are often caused by either azide evaporation during the reaction or rapid oxidation of the Cu(I) catalyst in aqueous environments.
-
Causality: Unliganded Cu(I) is thermodynamically unstable and rapidly oxidizes to inactive Cu(II) in the presence of dissolved oxygen[5]. Furthermore, without a stabilizing ligand, the copper catalyst generates reactive oxygen species (ROS) that degrade the target biomolecule[6].
-
Actionable Advice: Pre-complex the CuSO4 with a water-soluble ligand like THPTA at a 1:5 molar ratio before adding it to the reaction mixture. THPTA binds Cu(I), blocking its bioavailability to prevent toxicity while maintaining catalytic efficiency[5][7]. Additionally, run the reaction in a sealed vessel to prevent the volatile 1-azido-3-fluoropropane from evaporating.
Q3: I am observing protein aggregation and crosslinking during the click reaction. How can I prevent this? Answer: This is a well-documented side-effect of sodium ascorbate oxidation during bioconjugation.
-
Causality: As sodium ascorbate reduces Cu(II) to Cu(I), it oxidizes into dehydroascorbate. This initial oxidation product is a potent electrophile that can hydrolyze into reactive aldehydes (such as 2,3-diketogulonate). These species covalently modify lysine and arginine residues on proteins, causing crosslinking and precipitation[7].
-
Actionable Advice: Add aminoguanidine to the reaction buffer. Aminoguanidine acts as a sacrificial nucleophile, intercepting reactive carbonyl compounds before they can modify your protein, without inhibiting the CuAAC reaction[6][7].
Section 3: Standard Operating Protocol (SOP)
This self-validating protocol ensures optimal yield while protecting sensitive biomolecules.
Step 1: Reagent Preparation Prepare 1-azido-3-fluoropropane as a 10-100 mM stock in DMSO to minimize volatility risks[3]. Validation Check: Ensure the stock is stored at -20°C and shows no signs of gas evolution or pressure buildup.
Step 2: Catalyst Pre-complexation Mix 20 mM CuSO4 in water with 100 mM THPTA in water to achieve a 1:5 molar ratio[8]. Incubate at room temperature for 5 minutes. Validation Check: The mixture must exhibit a stable, clear blue color. This pre-complexation is mandatory to prevent Cu(I) disproportionation[5].
Step 3: Reaction Assembly In a sealed microcentrifuge tube, combine the alkyne-modified biomolecule (10-100 µM final concentration) and the reaction buffer (e.g., 100 mM Na-Phosphate)[6][8]. Add 1-azido-3-fluoropropane (10-fold molar excess) and 5-10 mM aminoguanidine[7][8]. Validation Check: Aminoguanidine must be present in the mixture before adding the reducing agent to effectively intercept reactive carbonyls[7].
Step 4: Initiation Add the pre-complexed CuSO4/THPTA solution (final Cu concentration of 50-100 µM)[7]. Finally, add freshly prepared sodium ascorbate (1-5 mM final concentration) to initiate the reaction[6][7]. Validation Check: Upon adding ascorbate, the solution should briefly turn colorless or slightly yellow, indicating the successful reduction of Cu(II) to catalytically active Cu(I)[8]. If the solution turns brown, the ascorbate has completely oxidized, losing its reduction capability, and the reaction has failed[8]. Incubate in the dark at room temperature for 30-60 minutes[5].
Section 4: Visualizations
CuAAC Reaction Workflow for 1-Azido-3-fluoropropane Bioconjugation.
Diagnostic logic tree for resolving common CuAAC reaction failures.
Section 5: Quantitative Data Summary
| Parameter | Optimal Range | Function / Causality |
| CuSO4 Concentration | 50 - 100 µM | Provides the copper source for catalysis[7]. |
| THPTA Ligand Ratio | 5:1 (relative to Cu) | Stabilizes Cu(I), prevents oxidation, and accelerates reaction[7][8]. |
| Sodium Ascorbate | 1 - 5 mM | Reduces Cu(II) to Cu(I) in situ. Must be added last[6][8]. |
| Aminoguanidine | 5 - 10 mM | Scavenges dehydroascorbate byproducts to prevent protein crosslinking[6][7]. |
| 1-Azido-3-fluoropropane | 2 - 10 equivalents | Excess compensates for volatility and drives the reaction to completion[8]. |
Sources
- 1. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
Technical Support Center: 1-Azido-3-fluoropropane Synthesis
Target Audience: Researchers, radiochemists, and drug development professionals. Scope: Mechanistic troubleshooting, side-product mitigation, and validated protocols for the synthesis of 1-azido-3-fluoropropane, a critical low-molecular-weight prosthetic group used in [18F] PET tracer development and bioorthogonal click chemistry[1].
I. Reaction Pathways & Side Product Mapping
The synthesis of 1-azido-3-fluoropropane typically proceeds via one of two primary routes: the nucleophilic substitution of 1-bromo-3-fluoropropane, or the deoxofluorination of 3-azidopropan-1-ol. Understanding the mechanistic divergence of these pathways is critical for preventing yield-limiting and hazardous side products.
Fig 1: Synthesis routes of 1-azido-3-fluoropropane and pathways of side product formation.
II. Troubleshooting FAQs: Mechanistic Causality
Q1: Why is Dichloromethane (DCM) strictly prohibited in Route A (NaN₃ substitution) but used as a standard solvent in Route B (DAST fluorination)? A: This is a critical safety distinction based on the state of the azide. In Route A, you are using the inorganic salt sodium azide (NaN₃). If DCM is used as a solvent or is present as a trace impurity, the free azide anions (N₃⁻) react directly with DCM via a double Sₙ2 mechanism to form diazidomethane (CH₂(N₃)₂), a highly explosive and shock-sensitive byproduct[1],[2],[3]. Conversely, in Route B, the starting material (3-azidopropan-1-ol) is already a covalently bound, stable organic azide. Because there are no free azide anions in solution, DCM functions safely as an inert solvent for the DAST reagent without the risk of diazidomethane formation[4].
Q2: I am observing a high percentage of elimination products (e.g., allyl fluoride) instead of my target azide during nucleophilic substitution. What is the mechanistic cause? A: The azide ion (N₃⁻) is an excellent nucleophile, but it also possesses basic character. At elevated temperatures, E2 elimination competes directly with the desired Sₙ2 substitution. The azide abstracts a beta-proton from 1-bromo-3-fluoropropane, leading to the expulsion of the bromide leaving group and the formation of an alkene (allyl fluoride)[1]. To mitigate this, strictly control the reaction temperature (do not exceed 50°C) and ensure the use of a polar aprotic solvent like DMF to maximize Sₙ2 kinetics.
Q3: During the deoxofluorination of 3-azidopropan-1-ol using DAST, I am detecting unexpected structural isomers. How can I optimize this? A: Diethylaminosulfur trifluoride (DAST) converts the hydroxyl group into a highly reactive leaving group. As the leaving group departs, the transition state develops transient carbocationic character. If the reaction lacks strict kinetic (thermal) control, this intermediate is prone to intramolecular hydride shifts, resulting in rearrangement products or elimination[4]. The addition of DAST must be performed at exactly -78°C, allowing the mixture to warm to room temperature slowly to favor the direct fluorination pathway.
Q4: How do I safely handle excess sodium azide during the aqueous workup of Route A? A: If the reaction mixture is acidified during workup, unreacted NaN₃ is rapidly protonated to form hydrazoic acid (HN₃)[5]. HN₃ is a highly volatile, extremely toxic, and explosive gas. You must maintain a neutral or slightly basic pH (pH 7–9) during aqueous extraction. Excess azide must be quenched using approved institutional protocols (e.g., nitrous acid quenching) before waste disposal[5].
III. Quantitative Data: Side Product Mitigation Matrix
| Side Product | Synthesis Route | Mechanistic Cause | Mitigation Strategy |
| Diazidomethane | Nucleophilic Substitution | Double Sₙ2 reaction between free N₃⁻ anions and DCM impurities. | Use strictly anhydrous DMF; eliminate all chlorinated solvents from the workflow[1],[3]. |
| Allyl Fluoride | Nucleophilic Substitution | E2 elimination competing with Sₙ2 due to the basicity of N₃⁻ at elevated thermal states. | Maintain reaction temperature strictly at ≤50°C[1]. |
| Rearrangement Isomers | Deoxofluorination | Transient carbocation character during DAST-mediated leaving group departure. | Perform DAST addition at -78°C; warm slowly to RT to maintain kinetic control[4]. |
| Hydrazoic Acid (HN₃) | Aqueous Workup (Route A) | Protonation of unreacted NaN₃ under acidic conditions. | Maintain neutral/basic pH during workup; chemically quench excess NaN₃[5]. |
IV. Validated Experimental Protocols
Protocol A: Nucleophilic Substitution Route
Objective: Sₙ2 displacement of bromide using sodium azide.
-
Preparation: Dissolve 1-bromo-3-fluoropropane (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 3.0 eq.) to the solution.
-
Thermal Control: Stir the reaction mixture at exactly 50°C for 4 days. Do not exceed this temperature to prevent E2 elimination side reactions.
-
Isolation: Isolate the neat product via careful distillation. 1-Azido-3-fluoropropane has a higher boiling point than its ethyl counterpart, allowing for neat isolation as a colorless liquid[1].
-
Self-Validation Check (Analytical): Verify the structural integrity of the product and the absence of primary alkyl fluoride elimination products by confirming the absence of a ¹⁹F-NMR chemical shift at −220 ppm[1]. Confirm identity via HPLC retention time comparison with cold reference compounds.
Protocol B: Deoxofluorination Route
Objective: Conversion of a primary alcohol to a fluoride using DAST.
-
Preparation: Dissolve 3-azidopropan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM). (Note: DCM is safe here as no inorganic azide salts are present).
-
Cryogenic Control: Cool the reaction mixture strictly to -78°C using a dry ice/acetone bath.
-
Mechanistic Imperative: This temperature suppresses the carbocation-mediated rearrangement pathways[4].
-
-
Reagent Addition: Add Diethylaminosulfur trifluoride (DAST, 1.1 eq.) dropwise to the cooled solution.
-
Reaction Progression: Allow the mixture to warm to room temperature naturally and stir overnight.
-
Self-Validation Check (In-Process): Monitor the reaction via FTIR. The successful deoxofluorination is confirmed by the disappearance of the broad hydroxyl stretch (~3300 cm⁻¹) while maintaining the sharp, intense azide stretch (~2100 cm⁻¹), proving the azide moiety did not thermally degrade.
-
Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/EtOAc gradient)[4].
V. References
1.[1] [18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. RSC Publishing. URL:[Link] 2.[4] [18F]Fluoroform - a versatile building block for PET tracer synthesis. VU Research Portal. URL:[Link] 3.[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie. URL:[Link] 4.[3] Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. TU Chemnitz / ACS Publications. URL:[Link] 5.[5] Safe Handling of Sodium Azide (SAZ). UC Davis Environment, Health & Safety. URL:[Link]
Sources
- 1. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. tu-chemnitz.de [tu-chemnitz.de]
- 4. research.vu.nl [research.vu.nl]
- 5. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
Stability of 1-Azido-3-fluoropropane under aqueous conditions
Technical Support Center: 1-Azido-3-fluoropropane
A Guide to Stability, Handling, and Troubleshooting in Aqueous Media
Welcome to the technical support guide for 1-azido-3-fluoropropane. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their experiments. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the compound's behavior, particularly its stability under aqueous conditions. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot issues effectively and ensure the integrity and safety of your work.
Section 1: Foundational Knowledge & Stability Assessment (FAQs)
This section addresses the most common initial questions regarding the safety and inherent stability of 1-azido-3-fluoropropane.
Q1: What are the primary safety hazards associated with 1-azido-3-fluoropropane?
Like all organic azides, 1-azido-3-fluoropropane is an energy-rich molecule that must be handled with caution.[1] The primary concern is its potential for rapid or explosive decomposition when subjected to external energy sources such as heat, shock, friction, or intense light.[2][3] Furthermore, the azide functional group imparts toxicity comparable to that of cyanide.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[4]
Q2: How can I assess the intrinsic stability of 1-azido-3-fluoropropane before use?
Two widely accepted empirical rules provide a good first-pass assessment of an organic azide's stability.[2] We can apply these directly to 1-azido-3-fluoropropane (C₃H₆FN₃).
Table 1: Intrinsic Stability Assessment of 1-Azido-3-fluoropropane
| Stability Metric | Calculation for C₃H₆FN₃ | Interpretation & Recommendation |
| Carbon-to-Nitrogen (C/N) Ratio | (Number of Carbon Atoms) / (Number of Nitrogen Atoms) = 3 / 3 = 1 | Organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be stored as solutions (ideally ≤1 M) below room temperature.[1][3] Pure, neat storage of 1-azido-3-fluoropropane is not recommended for large quantities. |
| Rule of Six | (Number of Carbons + Atoms of Similar Size) / (Number of Azide Groups) = (3 Carbons + 1 Fluorine) / 1 Azide = 4 | This rule suggests that at least six carbon atoms (or other atoms of similar size) are needed to sufficiently "dilute" the energy of one azide group for safe handling.[2][3] With a value of 4, this compound falls short of the guideline, indicating that it should be treated as a high-energy compound requiring significant precautions. |
Q3: What is the expected impact of the fluorine atom on the stability of 1-azido-3-fluoropropane?
The presence of fluorine is a key structural feature. Research into α-fluorinated azidoalkanes suggests that fluorine substitution can enhance thermal stability compared to their non-fluorinated analogs.[5][6] While the fluorine in 1-azido-3-fluoropropane is in the gamma (γ) position, its strong electron-withdrawing nature can still influence the electronic properties of the molecule, potentially contributing to greater stability than a simple propyl azide. This increased stability also correlates with higher reactivity in desired reactions like click chemistry.[5]
Section 2: Aqueous Stability & Troubleshooting
The utility of 1-azido-3-fluoropropane in bioconjugation and drug discovery often requires its use in aqueous buffers. This section focuses on the critical factors governing its stability in water.
Q4: Is 1-azido-3-fluoropropane stable in aqueous solutions?
Yes, 1-azido-3-fluoropropane can be considered kinetically stable in aqueous solutions under properly controlled conditions.[7] Its successful use in aqueous-based reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) attests to its viability.[7][8] However, this stability is highly dependent on several factors, most critically the pH of the solution.
Q5: How does pH affect the stability of 1-azido-3-fluoropropane in water?
The pH of the aqueous medium is the single most important variable to control.
-
Acidic Conditions (pH < 7): AVOID. In the presence of strong acids, the azide group can be protonated to form hydrazoic acid (HN₃).[2][4] Hydrazoic acid is not only highly toxic but also volatile and explosively unstable. This represents the most significant hazard when working with azides in aqueous media.
-
Neutral to Alkaline Conditions (pH ≥ 7): RECOMMENDED. Maintaining a neutral or slightly alkaline pH prevents the formation of hydrazoic acid. Studies on the stability of sodium azide in biological fluids have shown that degradation is more rapid as the sample becomes more acidic, whereas alkaline conditions promote stability.[9] For dissolving azide salts, a pH > 9 is sometimes recommended.[4] For reactions, a pH range of 7 to 8.5 is generally a safe and effective starting point.
Caption: Consequence of Acidic pH on Azide Stability.
Q6: What are the recommended buffer systems for reactions involving 1-azido-3-fluoropropane?
The choice of buffer can influence reaction kinetics. A study on SPAAC reactions found that rates can vary significantly between different buffer systems.[8]
-
HEPES buffer at pH 7 generally exhibited the highest reaction rates.[8]
-
PBS (phosphate-buffered saline) at pH 7 showed some of the lowest, yet still viable, reaction rates.[8]
-
Cell culture media like DMEM also proved effective.[8]
Recommendation: For initial experiments, a non-coordinating buffer like HEPES at pH 7.0-7.5 is an excellent starting point. Always verify that your chosen buffer is compatible with other reagents in your reaction (e.g., copper catalysts).
Troubleshooting Guide: Unexpected Decomposition in Aqueous Reactions
Issue: My reaction yield is low, and I suspect the azide is decomposing.
| Possible Cause | Explanation | Recommended Solution |
| Incorrect pH | The most likely cause. Even a slightly acidic microenvironment can lead to the formation and subsequent decomposition of hydrazoic acid. | Immediately verify the pH of your reaction mixture with a calibrated pH meter. Adjust to a range of 7.0-8.5 using a dilute solution of a non-reactive base (e.g., sodium bicarbonate or sodium hydroxide). |
| Contamination with Incompatible Metals | Trace amounts of heavy metals like copper, lead, silver, or mercury can form highly sensitive and explosive metal azides, or catalyze decomposition.[2][4] | Use non-metal (plastic or ceramic) spatulas for handling any solid reagents.[3] Ensure all glassware is scrupulously clean. If using a copper catalyst for CuAAC, ensure it is from a reliable source and used in the correct stoichiometry. |
| Elevated Temperature | While many reactions require heat, excessive temperatures can promote the thermal decomposition of the azide. | Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long heating times.[2] |
| Incompatible Reagents | Strong reducing or oxidizing agents, as well as strong acids, are incompatible with the azide group. | Review all reagents in your protocol for compatibility. Avoid strong acids in both the reaction and the workup steps.[2] |
Section 3: Protocols & Workflows
This section provides standardized procedures for common laboratory manipulations.
Protocol 1: Preparation of a Stock Solution of 1-Azido-3-fluoropropane
This protocol describes the preparation of a 100 mM stock solution in an aqueous buffer, a common starting point for bioconjugation experiments.
Materials:
-
1-Azido-3-fluoropropane
-
HEPES buffer (1 M, pH 7.4)
-
Nuclease-free water
-
Calibrated micropipettes
-
Vortex mixer
-
Conical tube (polypropylene)
Procedure:
-
Buffer Preparation: In a conical tube, prepare your final working buffer. For example, to make 10 mL of 50 mM HEPES buffer, combine 500 µL of 1 M HEPES stock with 9.5 mL of nuclease-free water.
-
pH Verification: Use a calibrated pH meter to confirm the final pH is within the desired range (e.g., 7.2-7.5). Adjust if necessary.
-
Addition: In a well-ventilated fume hood, carefully add the calculated amount of 1-azido-3-fluoropropane to the prepared buffer.
-
Mixing: Cap the tube securely and vortex gently until the solution is homogeneous.
-
Storage: Store the stock solution at 2-8°C, protected from light, in a clearly labeled, tightly sealed container.[1][2] Use within a week for best results.
Experimental Workflow: Decision-Making for Aqueous Reactions
The following diagram outlines the critical checkpoints for designing a safe and effective experiment using 1-azido-3-fluoropropane in an aqueous environment.
Caption: Key Decision Points for Aqueous Azide Reactions.
Section 4: Storage and Disposal
Proper storage and disposal are critical for laboratory safety.
Q7: How should I store aqueous solutions of 1-azido-3-fluoropropane?
Aqueous solutions should be stored in tightly sealed, clearly labeled containers made of an inert material (e.g., glass or polypropylene).[4] Storage should be in a cool, dark place, such as a refrigerator (2-8°C), and away from incompatible materials like acids and heavy metal salts.[1][2][11] Do not store in metal containers.[2]
Q8: How do I safely quench and dispose of residual 1-azido-3-fluoropropane in an aqueous solution?
Never pour azide-containing solutions directly down the drain, especially if the plumbing may contain lead or copper pipes, as this can lead to the formation of explosive metal azides.[4] A common and effective method for destroying residual azide is through treatment with sodium nitrite and an acid.[2]
This procedure must be performed in a well-ventilated fume hood.
Protocol 2: Quenching Residual Azide in Aqueous Waste
-
Preparation: Place the aqueous waste solution containing the azide in a flask or beaker that is large enough to accommodate a ~20% volume increase. Ensure the container is in an ice bath to dissipate any heat generated.
-
Add Nitrite: With stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). A general rule is to use approximately 1.5 grams of sodium nitrite for every gram of azide estimated to be in the waste.[2]
-
Acidification (Critical Step): Slowly and carefully , add a 20% solution of sulfuric acid (H₂SO₄) dropwise.[2] You will observe gas evolution (N₂). The slow addition is crucial to control the rate of reaction and prevent a dangerous buildup of hydrazoic acid.
-
Completion Check: Continue adding acid dropwise until the gas evolution ceases and the solution is acidic (test with pH paper).[2]
-
Excess Nitrite Test: To ensure all azide has been destroyed, test for the presence of excess nitrite. Touch a drop of the solution to a piece of starch-iodide paper. A blue-black color indicates that excess nitrite is present and the decomposition of the azide is complete.[2]
-
Final Disposal: Once the quench is complete, the solution can be neutralized and disposed of according to your institution's hazardous waste guidelines.
References
-
Environment, Health & Safety, University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). Available at: [Link]
-
University of Victoria. Azides - Safe Work Procedure. (May 18 2022). Available at: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22571480, 1-Azido-3-fluoropropane. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of alkyl azides. Available at: [Link]
-
Li, Y., et al. (2020). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 25(17), 3889. Available at: [Link]
-
Zadora, G., et al. (2021). A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). Scientific Reports, 11(1), 15545. Available at: [Link]
-
Knez, D., et al. (2022). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Advances, 12(45), 29511-29519. Available at: [Link]
-
Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry, 26(4), 773–782. Available at: [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uvic.ca [uvic.ca]
- 4. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 5. thieme.de [thieme.de]
- 6. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Purification methods for products of 1-Azido-3-fluoropropane reactions
- 1. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. Click Chemistry: Solutions by baseclick [baseclick.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clickable Amphiphilic Triblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Azido-3-fluoropropane Storage & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the mechanistic causality behind azide degradation and provide field-proven, self-validating protocols to secure your drug development and synthetic workflows.
Diagnostic FAQs: Stability & Degradation Mechanisms
Q: Why does 1-Azido-3-fluoropropane degrade so rapidly or pose an explosion risk when stored neat? A: The degradation of 1-Azido-3-fluoropropane ( C3H6FN3 ) is driven by its high energy density and lack of sufficient thermal mass. The compound has a Carbon-to-Nitrogen (C/N) ratio of exactly 1.0. According to established safety heuristics, organic azides with a C/N ratio between 1 and 3 are inherently unstable and should never be stored neat for prolonged periods [[1]](1]. Furthermore, the molecule violates the "Rule of Six," which dictates a minimum of six carbon atoms (or similar-sized atoms like fluorine) per energetic azide group to safely dissipate the thermodynamic energy of N2 extrusion 2[2]. With only 4 stabilizing atoms (3 carbons + 1 fluorine) per azide, any localized energy input (heat, friction) can trigger a runaway thermal decomposition into reactive nitrenes.
Q: My azide turned yellow and showed impurities on NMR after a month on the bench. What happened? A: This is a classic case of photolytic decomposition. Alkyl azides undergo unexpectedly facile photodecomposition under ambient laboratory lighting. The photons provide sufficient activation energy to cleave the R−N3 bond, releasing N2 gas and forming nitrenes, which subsequently rearrange into aldehydes and monoacyl aminal products 3[3]. To prevent this, the compound must strictly be stored in light-blocking amber glass containers.
Q: Can I store the compound in a standard glass bottle with a ground-glass stopper? A: Absolutely not. Friction is a potent initiator for azide decomposition. The micro-abrasions and friction generated by twisting a ground-glass joint can provide enough localized mechanical energy to detonate the azide 2[2]. Always use smooth, Teflon-lined screw caps and avoid metal spatulas, which can react to form highly shock-sensitive metal azides.
Quantitative Stability Metrics
To standardize handling across your facility, adhere to the following safety and stability thresholds for 1-Azido-3-fluoropropane [[4]](4]:
| Metric / Property | Value for 1-Azido-3-fluoropropane | Operational Implication |
| Molecular Formula | C3H6FN3 | Contains high-energy explosophore. |
| C/N Ratio | 1.0 | Borderline explosive; strictly requires dilution. |
| Rule of Six | 4 atoms / 1 azide (Fails) | Insufficient thermal mass; highly shock sensitive. |
| Max Storage Concentration | ≤ 1.0 M | Dilution acts as a thermal sink to prevent runaway reactions. |
| Max Storage Quantity | < 5 grams | Limits potential blast severity in the event of failure. |
| Optimal Storage Temp | -10 °C to -18 °C | Suppresses thermal nitrene formation. |
Self-Validating Protocol: Safe Aliquoting and Storage
To ensure the long-term stability of 1-Azido-3-fluoropropane, follow this self-validating workflow. By incorporating analytical checkpoints, this system ensures you never rely on degraded reagents for your downstream click-chemistry or synthetic steps.
Step 1: Environmental Preparation
-
Action: Conduct all work in a fume hood behind a blast shield. Ensure ambient lighting is minimized or use yellow safety lights.
-
Causality: Mitigates the risk of photolytic decomposition during the handling phase and protects the operator from unexpected shock-induced detonation.
Step 2: Volumetric Dilution
-
Action: Do not store the azide neat. Dilute the neat 1-Azido-3-fluoropropane to a concentration of ≤ 1.0 M using a rigorously dried, non-halogenated, inert solvent (e.g., THF, toluene, or DMSO, depending on downstream applications).
-
Causality: The solvent molecules act as a thermal sink. If a localized decomposition event occurs, the solvent absorbs the kinetic and thermal energy, preventing a chain reaction among azide molecules 1[1].
Step 3: Transfer to Amber Vials
-
Action: Transfer the solution into pre-chilled amber glass vials using a plastic or Teflon-coated pipette. Cap tightly with Teflon-lined screw caps. Never use metal needles or ground-glass joints.
-
Causality: Amber glass blocks UV/Vis light, halting photolytic degradation. Avoiding metals prevents the formation of highly shock-sensitive metal azides.
Step 4: Validation and Integrity Check (Self-Validation Step)
-
Action: Before storing the batch, remove a 10 µL aliquot and perform a Fourier-Transform Infrared (FTIR) analysis. Record the spectrum and attach it to the batch log.
-
Validation Criteria: A successful, pristine batch will display a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ .
-
Failure Mode: If the 2100 cm⁻¹ peak is significantly broadened, or if a new carbonyl stretch appears at ~1700 cm⁻¹ (indicating aldehyde formation from photolysis), the batch is compromised and must be safely quenched (e.g., via Staudinger reduction with triphenylphosphine) rather than stored.
Step 5: Cryogenic Storage
-
Action: Place the validated amber vials into secondary plastic shatterproof containment and store at -18 °C.
Workflow Visualization
Caption: Workflow for the safe handling, dilution, and storage of 1-Azido-3-fluoropropane.
References
-
Title: Safe Handling of Azides Source: University of Pittsburgh URL: [Link]
-
Title: Information on Azide Compounds Source: Stanford Environmental Health & Safety URL: [Link]
-
Title: Unexpected photolytic decomposition of alkyl azides under mild conditions Source: ResearchGate URL: [Link]
-
Title: Research interests - Azide Source: KIT - IOC URL: [Link]
Sources
Validation & Comparative
Characterization of triazoles formed from 1-Azido-3-fluoropropane
An in-depth technical analysis and comparative guide on the characterization of triazoles derived from 1-Azido-3-fluoropropane, designed for medicinal chemists, radiochemists, and drug development professionals.
Scientific Rationale: The Role of the Fluoropropyl Spacer
Fluorinated triazoles have emerged as privileged scaffolds in drug design and molecular imaging (such as Positron Emission Tomography, PET). The strategic incorporation of fluorine into a triazole system enhances metabolic stability, modulates lipophilicity, and improves membrane permeability (e.g., Caco-2 assays)[1].
While click chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—provides a modular route to these heterocycles, the choice of the fluorinated azide precursor dictates the success of the final molecule. Historically, 1-azido-2-fluoroethane was utilized; however, it is highly volatile, poses severe explosion risks, and its resulting triazoles suffer from rapid in vivo defluorination due to the strong electronic pull of the adjacent triazole ring[2].
1-Azido-3-fluoropropane solves these critical flaws. The addition of a single methylene spacer decouples the electronic interaction between the electron-rich triazole core and the highly electronegative fluorine atom. This subtle structural shift drastically improves the metabolic stability of the resulting triazole while raising the precursor's boiling point, allowing it to be safely isolated and handled as a neat liquid[2].
Comparative Physicochemical Profiling
To objectively evaluate 1-Azido-3-fluoropropane, we must benchmark it against both its non-fluorinated counterpart and the shorter-chain fluoroethyl variant.
| Property / Feature | 1-Azidopropane (Non-fluorinated) | 1-Azido-2-fluoroethane | 1-Azido-3-fluoropropane |
| Precursor Volatility | Low | Extremely High (Gas/Volatile liquid) | Low (Isolable neat liquid) |
| Explosion Hazard | Moderate | High (Do not isolate pure) | Moderate (Handle with standard precautions) |
| Triazole Lipophilicity (logP) | Baseline | Increased | Highest (Optimal for BBB penetration) |
| In Vivo Defluorination | N/A | High (Causes unwanted bone uptake) | Low (Metabolically stable) |
| Primary Application | Standard bioconjugation | In vitro assays | In vivo PET imaging & Drug design |
Mechanistic Workflow: Azide Selection and Triazole Stability
Workflow illustrating the stability divergence between 2-fluoroethyl and 3-fluoropropyl triazoles.
Experimental Methodologies (Self-Validating Protocols)
The following protocols detail the synthesis and utilization of 1-Azido-3-fluoropropane, emphasizing the causality behind each chemical intervention to ensure reproducible, high-yield results.
Protocol A: Safe Synthesis of 1-Azido-3-fluoropropane
-
Nucleophilic Substitution : React 1-bromo-3-fluoropropane with sodium azide (NaN₃) in anhydrous Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that heavily solvates the Na⁺ cation while leaving the azide anion "naked" and highly nucleophilic. This significantly accelerates the Sₙ2 displacement of the bromide[2].
-
-
Safety Check (Critical) : Ensure the reaction environment and glassware are completely free of dichloromethane (DCM) or other reactive alkyl halides.
-
Isolation : Purify via careful vacuum distillation.
-
Causality: Unlike 1-azido-2-fluoroethane, which is too volatile to isolate safely, the 3-carbon chain provides a sufficiently high boiling point to allow isolation of the neat, colorless liquid. This enables precise stoichiometric measurements for downstream click reactions[2].
-
Protocol B: CuAAC Formation of 3-Fluoropropyl Triazoles
-
Catalyst Preparation : Mix CuSO₄·5H₂O (10 mol%) with Sodium L-ascorbate (20 mol%) in an aqueous buffer system.
-
Causality: Cu(II) is catalytically inactive. Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ, circumventing the need to directly handle highly oxygen-sensitive Cu(I) salts[1].
-
-
Ligand Addition : Add a stabilizing ligand such as TBTA or 1,10-phenanthroline.
-
Causality: Cu(I) is thermodynamically unstable and prone to disproportionation or rapid oxidation back to Cu(II). The ligand coordinates the Cu(I) center, shielding it from dissolved oxygen and accelerating the cycloaddition rate[4].
-
-
Cycloaddition : Introduce the terminal alkyne and 1-azido-3-fluoropropane. Subject the mixture to ultrasound or microwave irradiation (40°C) for 15-30 minutes.
-
Self-Validation Check : Monitor the reaction via ¹⁹F-NMR.
-
Causality: Successful formation of the triazole is indicated by a distinct chemical shift of the fluorine signal compared to the unreacted azide precursor. LC-MS must be used concurrently to confirm the mass of the triazole without the presence of defluorinated byproducts, validating the integrity of the C-F bond[3].
-
Biological Efficacy & Structural Impact
The conversion of 1-Azido-3-fluoropropane into a triazole has profound implications for biological efficacy:
-
Target Binding : The highly electronegative fluorine atom acts as a bioisostere for hydroxyl or hydrogen groups, participating in multipolar "fluorophilic" interactions within target protein binding pockets. This often results in a lower IC₅₀ compared to non-fluorinated counterparts[6].
-
Physicochemical Upgrades : 3-fluoropropyl triazoles exhibit decreased pKa of adjacent protons, no off-target reactivity with glutathione, and heightened lipophilicity, making them exceptional candidates for crossing the blood-brain barrier in neuro-PET imaging[1].
-
Antiproliferative Activity : Studies indicate that the proximity of the fluorine atom to the triazole ring can amplify antiproliferative effects against certain carcinoma cell lines (e.g., SiHa cells). The propyl chain strikes the perfect equilibrium—close enough to impart electronic benefits to the pharmacophore, but far enough to prevent enzymatic cleavage of the fluorine atom[5],[6].
Sources
- 1. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 2. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Mass Spectrometry Analysis of 1-Azido-3-fluoropropane Click Derivatives: A Comparative Modality Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge
1-Azido-3-fluoropropane (Molecular Weight: 103.05 Da) is a highly versatile, bifunctional building block widely used in bioorthogonal chemistry and the development of 18 F-radiolabeled Positron Emission Tomography (PET) tracers[1][2]. Because the molecule itself is volatile and low in molecular weight, confirming its successful conjugation to alkyne-bearing target molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique analytical challenge[1].
As a Senior Application Scientist, I frequently observe laboratories struggling with the structural elucidation of these fluoroalkyl triazoles. The choice of mass spectrometry (MS) modality fundamentally dictates the quality of your data. This guide objectively compares the performance of different MS platforms for analyzing 1-azido-3-fluoropropane derivatives and provides a field-proven, self-validating experimental protocol.
Comparative Analysis of Mass Spectrometry Modalities
To accurately profile 1-azido-3-fluoropropane click derivatives, we must match the physical properties of the analyte to the ionization mechanism of the instrument.
Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF HRMS)
-
Performance: The gold standard for intact fluoroalkyl triazole conjugates.
-
The Causality of Choice: Fluoroalkyl triazoles can be thermally labile. ESI is a "soft" ionization technique that transfers ions into the gas phase at relatively low temperatures, preserving the intact [M+H]+ parent ion without inducing the thermal extrusion of N2 from the triazole core. Furthermore, the QTOF analyzer provides sub-ppm mass accuracy, which is critical for distinguishing the specific monoisotopic signature of the fluorine atom ( 19 F = 18.9984 Da) from isobaric interferences in complex biological matrices.
Gas Chromatography Electron Ionization (GC-EI-MS)
-
Performance: Excellent for the unreacted precursor, but highly problematic for the final click products.
-
The Causality of Choice: The unreacted 1-azido-3-fluoropropane precursor has a low boiling point and lacks basic sites for efficient protonation in ESI, making GC-EI the ideal choice for assessing precursor purity[3]. However, applying GC-MS to the resulting triazole conjugates is a critical error. The high temperatures of the GC inlet (typically 250°C) often induce retro-click reactions or thermal degradation (loss of HF or N2 ), resulting in highly complex fragmentation spectra that obscure the parent ion.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
-
Performance: Niche utility; best reserved for macromolecular conjugates.
-
The Causality of Choice: If 1-azido-3-fluoropropane is clicked onto a large biomolecule (e.g., a monoclonal antibody or large oligonucleotide), MALDI-TOF is advantageous because it generates predominantly singly charged ions, simplifying the spectral interpretation of heterogeneous mixtures. However, for small-molecule drug discovery (< 500 Da), MALDI is inferior. The organic matrices (like CHCA or DHB) create dense cluster ions in the low-mass region, heavily suppressing and obscuring the signal of small fluoroalkyl triazoles.
Quantitative Modality Comparison
Table 1: Performance Metrics of MS Modalities for 1-Azido-3-fluoropropane Derivatives
| Analytical Modality | Target Analyte State | Ionization Softness | Mass Accuracy | Limit of Detection (LOD) | Primary Limitation |
| LC-ESI-QTOF | Intact Triazole Conjugates | High (Soft) | < 2 ppm | Low pg/mL | Susceptible to ion suppression from salts (e.g., Cu 2+ ). |
| GC-EI-MS | Unreacted Precursor | Low (Hard) | Nominal (0.1 Da) | Low ng/mL | Induces thermal degradation of the triazole ring. |
| MALDI-TOF | Macromolecular Conjugates | High (Soft) | < 10 ppm | High pg/mL | Severe matrix interference in the < 500 Da range. |
Experimental Protocol: Self-Validating LC-ESI-QTOF Analysis
To ensure absolute trustworthiness in your analytical data, every protocol must be a self-validating system. Relying solely on the absolute mass of a single sample can lead to false positives due to background noise or adduct formation.
This protocol utilizes a parallel internal control strategy . By running a simultaneous reaction with non-fluorinated 1-azidopropane, we create a predictable mass shift ( Δ 17.99 Da) that definitively proves the successful incorporation of the fluorinated moiety.
Step-by-Step Methodology
Step 1: Reagent Preparation & Parallel CuAAC Reactions
-
Test Reaction: In a 1.5 mL Eppendorf tube, combine the alkyne-bearing target molecule (1.0 eq, 10 mM) with 1-azido-3-fluoropropane (1.2 eq) in a 1:1 mixture of t -BuOH and HPLC-grade H2O . Note: 1-azido-3-fluoropropane is synthesized from 1-bromo-3-fluoropropane and should be handled carefully due to volatility[1][3].
-
Validation Control: In a second tube, combine the alkyne target (1.0 eq) with non-fluorinated 1-azidopropane (1.2 eq) under identical conditions.
-
Catalyst Addition: To both tubes, add freshly prepared CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq). Vortex and incubate at room temperature for 2 hours.
Step 2: Sample Cleanup (Critical for ESI) Causality: Residual copper and sodium salts from the click reaction will cause severe ion suppression and source contamination in the ESI-MS.
-
Pass both reaction mixtures through separate C18 Solid Phase Extraction (SPE) cartridges.
-
Wash with 5 column volumes of 5% Methanol in water to elute salts.
-
Elute the triazole conjugates with 100% Acetonitrile. Evaporate to dryness under a gentle stream of N2 and reconstitute in 50% Methanol with 0.1% Formic Acid.
Step 3: LC-ESI-QTOF Acquisition
-
Inject 2 μL of each sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm ).
-
Run a 10-minute linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid).
-
Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data from m/z 100 to 1000.
Step 4: Data Elucidation & Validation
-
Extract the ion chromatograms (EIC) for both predicted [M+H]+ masses.
-
Validation Check: Confirm that the mass difference between the test conjugate and the validation control conjugate is exactly 17.99 Da (the exact mass difference between a fluorine atom and a hydrogen atom). This isotopic and mass shift lock provides unequivocal proof of the 1-azido-3-fluoropropane conjugation.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the self-validating analytical workflow, from volatile precursor to high-resolution data elucidation.
Analytical workflow for 1-Azido-3-fluoropropane click derivatives.
References
-
[18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. RSC Publishing. Available at:[Link]
-
1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480. PubChem - NIH. Available at:[Link]
-
Denk, C. (2016). Development of novel bioorthogonal imaging agents. DISSERTATION - reposiTUm (TU Wien). Available at:[Link]
Sources
- 1. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 2. 1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repositum.tuwien.at [repositum.tuwien.at]
Beyond the Click: In Vivo Stability and Comparative Performance of 1-Azido-3-fluoropropane Bioconjugates
Bioorthogonal chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the development of bioconjugates for molecular imaging. Fluorinated azides are highly valuable building blocks, as they allow for the rapid incorporation of Fluorine-18 ( 18 F) for Positron Emission Tomography (PET) tracking. However, the in vivo stability of these bioconjugates is heavily dependent on the aliphatic chain length separating the triazole ring and the fluorine atom.
This guide objectively evaluates the performance of 1-Azido-3-fluoropropane against its shorter-chain counterpart (1-azido-2-fluoroethane) and traditional aliphatic azides, providing researchers with evidence-based protocols for stability assessment.
Mechanistic Causality of In Vivo Instability
The primary mode of failure for 18 F-labeled aliphatic azide bioconjugates in vivo is metabolic defluorination. When 1-azido-2-fluoroethane ( 18 F-FEA) undergoes click cycloaddition, the resulting 1,2,3-triazole acts as a strong electron-withdrawing group. Because the fluorine atom is separated by only two carbons, the inductive pull from the triazole ring weakens the adjacent C-F bond, making it highly susceptible to enzymatic cleavage (e.g., via Cytochrome P450 oxidation) or E1cB-like elimination (1)[1]. The released free 18 F − rapidly accumulates in the bone, degrading the signal-to-noise ratio of the target tissue.
To mitigate this, 1-Azido-3-fluoropropane introduces an additional methylene spacer. This structural modification significantly dampens the electronic interaction between the triazole and the fluorine atom, improving the metabolic stability of the bioconjugate (2)[2].
Caption: Mechanism of chain-length dependent in vivo defluorination and bone uptake.
Comparative Performance Data
The following table synthesizes the in vivo performance metrics of bioconjugates formed with different azides, using murine PET/MR bone uptake (Standardized Uptake Value, SUV) as the primary proxy for metabolic defluorination.
| Azide Precursor | Structural Feature | Peak Bone Uptake (SUV) | In Vivo Stability Profile | Primary Application Suitability |
| 1-Azido-2-fluoroethane | 2-carbon spacer | High (>5.0) | Poor; rapid defluorination | In vitro assays only |
| 1-Azido-3-fluoropropane | 3-carbon spacer | Moderate (2.7) | Improved; delayed defluorination | Short-term in vivo tracking |
| α,α -Difluoroalkyl Azides | CF 2 adjacent to N 3 | Low (Baseline) | High; sterically protected | Orthogonal SPAAC, prolonged in vivo |
| Non-fluorinated Azides | Aliphatic chain | N/A (No 18 F) | High | General bioconjugation |
Data synthesized from preclinical PET/MR scanning and metabolite analysis (1)[1] and kinetic evaluations (3)[3].
Self-Validating Experimental Protocols
To objectively assess the stability of 1-Azido-3-fluoropropane bioconjugates, the experimental design must include internal validation mechanisms. The following protocols detail the bioconjugation process and subsequent in vivo evaluation.
Caption: Self-validating PET/MR workflow for bioconjugate metabolic stability assessment.
Protocol 1: CuAAC Bioconjugation & Formulation
Causality Focus: Copper(I) is thermodynamically unstable in aqueous buffers. We utilize THPTA as a stabilizing ligand to prevent Cu(I) oxidation and disproportionation, ensuring rapid click kinetics before the short half-life of 18 F (109.7 min) causes significant signal decay (4)[4].
Step-by-Step Methodology:
-
Precursor Preparation: Elute cyclotron-produced K + [ 18 F] − into a reaction vial containing Kryptofix 2.2.2 and K 2 CO 3 . Azeotropically dry with acetonitrile at 100°C.
-
Azide Synthesis: React the dried fluoride with 1-bromo-3-fluoropropane precursor to yield [ 18 F]1-azido-3-fluoropropane. Distill the volatile product into a secondary reaction vessel containing the alkyne-functionalized biomolecule.
-
Catalyst Assembly: In a separate microcentrifuge tube, pre-mix CuSO 4 (10 mM) with THPTA ligand (50 mM) at a 1:5 molar ratio. Validation: The solution should turn light blue, indicating stable Cu(II)-ligand complexation.
-
Cycloaddition: Add the catalyst complex to the target vessel. Initiate the reaction by adding sodium ascorbate (100 mM) to reduce Cu(II) to Cu(I) in situ. Incubate at room temperature for 15 minutes.
-
Purification & QC (Self-Validation): Purify the bioconjugate via semi-preparative HPLC. Critical Check: Formulate in 10% ethanol/saline and re-inject an aliquot into an analytical radio-HPLC. The protocol is only valid to proceed if radiochemical purity is >97% at 6 hours post-formulation, proving that any subsequent in vivo degradation is purely metabolic, not radiolytic.
Protocol 2: In Vivo PET/MR Stability Assay
Causality Focus: Free 18 F − has an exceptionally high affinity for hydroxyapatite in the skeletal system. By quantifying the Standardized Uptake Value (SUV) in the femur and skull, we create a direct, quantitative proxy for the rate of metabolic defluorination of the bioconjugate.
Step-by-Step Methodology:
-
Subject Preparation: Fast healthy male Wistar rats or C57BL/6 mice for 12 hours prior to the scan to normalize baseline metabolism.
-
Control Cohort (Self-Validation): Inject a control cohort with 10 MBq of [ 18 F]NaF. This establishes the maximum theoretical bone SUV (100% defluorination equivalent), which is mathematically required to calculate the defluorination percentage of the test compound.
-
Test Injection: Administer 10-15 MBq of the formulated[ 18 F]1-azido-3-fluoropropane bioconjugate via the lateral tail vein.
-
Dynamic Imaging: Immediately initiate a 120-minute dynamic PET/MR acquisition.
-
Data Reconstruction & Analysis: Reconstruct the images and draw 3D Volumes of Interest (VOIs) over the femur, skull, and liver.
-
Interpretation: 1-Azido-3-fluoropropane bioconjugates will typically show a peak bone SUV of ~2.7. Compare this against the[ 18 F]NaF control to determine the absolute rate of in vivo stability.
Conclusion
While 1-Azido-3-fluoropropane offers a measurable improvement in in vivo stability over 1-azido-2-fluoroethane by reducing the inductive electronic conflict between the triazole and the C-F bond, it still exhibits moderate metabolic defluorination. For researchers requiring long-term in vivo tracking, transitioning to sterically shielded α,α -difluoroalkyl azides or employing copper-free SPAAC with highly stable aromatic azides is recommended.
References
- [18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry.RSC Publishing.
- Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging.NIH PMC.
- DISSERT
- Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides.ChemRxiv.
Sources
- 1. [18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-Azido-3-fluoropropane in Live-Cell and Pretargeted Imaging: A Comparative Guide
As bioorthogonal chemistry continues to mature, the demand for highly stable, minimally perturbing prosthetic tags for live-cell and in vivo imaging has accelerated. When designing a multimodal imaging experiment (e.g., combining fluorescence with 18F -PET or 19F -MRI), the choice of the azide tag is as critical as the targeting vector itself.
For years, the field relied on 1-azido-2-fluoroethane (FEA). However, as a Senior Application Scientist, I frequently observe researchers struggling with the downstream consequences of FEA's inherent instability. This guide objectively evaluates the mechanistic superiority of 1-Azido-3-fluoropropane (AFP) , providing the causality behind its performance, comparative data against alternatives, and a self-validating protocol for live-cell pretargeted imaging.
Mechanistic Causality: The Structural Advantage of 1-Azido-3-fluoropropane
To understand why 1-azido-3-fluoropropane outperforms legacy probes, we must examine the molecular physics governing fluorinated azides.
The historical standard, 1-azido-2-fluoroethane, presents two severe bottlenecks: it is highly volatile (posing explosion hazards during isolation) and is highly susceptible to spontaneous in vivo defluorination, which leads to massive off-target background signals 1[1].
By engineering an additional methylene ( −CH2− ) spacer into the aliphatic chain, 1-azido-3-fluoropropane achieves critical electronic decoupling . This extra spacer drastically reduces the inductive electron withdrawal between the highly electronegative fluorine atom and the electron-rich azide group. This structural buffering mitigates the tendency for spontaneous elimination.
Furthermore, according to its physicochemical profile, 1-azido-3-fluoropropane (CID 22571480) maintains a low molecular weight (~103.1 g/mol ) while raising the boiling point just enough to allow the probe to be safely isolated as a neat, colorless liquid via distillation [2][2]. This is a critical advantage for achieving precise molar dosing in sensitive live-cell assays without the steric penalties associated with bulky PEGylated azides.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of 1-Azido-3-fluoropropane against common alternatives in live-cell and pretargeted workflows.
| Performance Metric | 1-Azido-2-fluoroethane (FEA) | 1-Azido-3-fluoropropane (AFP) | PEGylated Azides (Bulky) |
| Structural Stability | Low (Prone to spontaneous elimination) | High (Stable neat liquid) | High (Stable solid/oil) |
| Volatility / Safety | Highly volatile (Explosion hazard) | Low volatility (Safe distillation) | Non-volatile |
| In Vivo Defluorination | High (Rapid background accumulation) | Significantly Reduced | N/A |
| Steric Perturbation | Minimal | Minimal | High (Alters receptor binding) |
| Click Reactivity (CuAAC) | Excellent | Excellent | Moderate |
| Cellular Permeability | High | High | Low (Restricted to extracellular) |
Pretargeted Live-Cell Imaging Workflow
In live-cell imaging, we utilize a pretargeted approach. A bulky targeting vector (like an antibody) is modified with a small alkyne tag and allowed to bind its receptor. Subsequently, the small 1-azido-3-fluoropropane probe is introduced. Its minimal size ensures rapid diffusion and high-yielding bioorthogonal ligation at the cell surface.
Figure 1: Pretargeted live-cell imaging workflow utilizing 1-azido-3-fluoropropane via CuAAC.
Self-Validating Experimental Protocol: Live-Cell Pretargeted Labeling
This protocol is designed as a self-validating system. Every step includes specific controls to ensure that the resulting signal is a true representation of receptor expression, free from cytotoxicity or non-specific background noise.
Step 1: Primary Targeting & Saturation
-
Action: Incubate live cells (e.g., HeLa) with 10 nM alkyne-modified primary antibody (targeting your receptor of interest) in complete media for 30 minutes at 37°C.
-
Causality: Performing this step at physiological temperature allows for natural receptor binding and clustering. The absence of a bulky fluorophore on the primary antibody ensures that the thermodynamic binding kinetics remain completely unperturbed.
Step 2: Kinetic Arrest & Washing
-
Action: Transfer the cell culture to 4°C and wash three times with ice-cold PBS containing 1% BSA.
-
Causality: Dropping the temperature arrests membrane fluidity and halts endocytosis. This ensures that the subsequent click reaction occurs strictly at the extracellular surface, preventing high intracellular background noise. The BSA acts as a blocking agent to reduce non-specific binding of the click reagents.
Step 3: Bioorthogonal Ligation (CuAAC)
-
Action: Prepare a click cocktail containing 10 µM 1-azido-3-fluoropropane, 50 µM CuSO 4 , 250 µM THPTA ligand, and 2.5 mM sodium ascorbate in PBS. Apply to the cells for 15 minutes at 4°C.
-
Causality: 1-Azido-3-fluoropropane is small enough to rapidly diffuse through the hydration layer and react at the cell surface. The strict 5:1 ratio of THPTA to copper is a critical self-validating control; THPTA tightly coordinates Cu(I) to prevent the generation of reactive oxygen species (ROS). This preserves live-cell membrane integrity and viability during the catalytic cycle.
Step 4: Signal Acquisition
-
Action: Wash cells extensively with ice-cold PBS (3x 5 minutes) and proceed immediately to multimodal imaging (e.g., 19F -MRI, or PET if utilizing the 18F isotopologue).
-
Causality: Immediate imaging at low temperatures prevents post-labeling internalization of the receptor-ligand complex, ensuring highly accurate quantification of surface receptor expression.
References
- Title: [18F]Fluoroalkyl azides for rapid radiolabeling and (Re)
- Source: PubChem - NIH (nih.gov)
Sources
- 1. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 2. 1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 1-Azido-3-fluoropropane Against Non-Fluorinated Analogues: A Comprehensive Guide
As a Senior Application Scientist, I frequently observe that the selection of an azide building block dictates the success of downstream bioconjugation, assay sensitivity, and pharmacokinetic tuning. The transition from standard alkyl azides, such as 1-azidopropane, to fluoroalkyl azides like 1-azido-3-fluoropropane represents a major leap in bioorthogonal chemistry.
This guide objectively benchmarks 1-azido-3-fluoropropane against its non-fluorinated counterpart, providing mechanistic insights, quantitative data, and self-validating experimental protocols designed for researchers and drug development professionals.
Mechanistic Insights: The "Fluorine Effect"
The strategic incorporation of a single fluorine atom into the propyl azide scaffold fundamentally alters its stereoelectronic properties without adding significant steric bulk[1]. This divergence is driven by three core causalities:
-
Kinetic Causality (LUMO Lowering): Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO). In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), this lowered LUMO creates superior electronic complementarity with electron-rich cyclooctynes (e.g., BCN), accelerating reaction rates by up to 100-fold compared to non-fluorinated alkyl azides[2].
-
Metabolic Causality (Bond Strength): The C–F bond is significantly stronger than a standard C–H bond. Replacing a terminal hydrogen with fluorine shields the molecule from cytochrome P450-mediated oxidative degradation, thereby enhancing the metabolic stability and extending the in vivo half-life of the resulting conjugate[1].
-
Lipophilicity Causality (Dipole Moment): While fluorine substitution typically increases lipophilicity in aromatic systems, in short aliphatic chains, the strong dipole moment of the C–F bond can actually increase the polar surface area. Consequently, the XLogP3 slightly decreases from 2.0 in 1-azidopropane to 1.8 in 1-azido-3-fluoropropane[3],[4]. This allows researchers to fine-tune aqueous solubility without introducing bulky polar functional groups.
Caption: Mechanistic divergence between fluorinated and non-fluorinated azides.
Quantitative Benchmarking Data
The following table summarizes the objective performance metrics of 1-azido-3-fluoropropane against the baseline non-fluorinated analogue.
| Parameter | 1-Azidopropane (Non-fluorinated) | 1-Azido-3-fluoropropane (Fluorinated) |
| Molecular Weight | 85.11 g/mol [4] | 103.10 g/mol [3] |
| Lipophilicity (XLogP3) | 2.0[4] | 1.8[3] |
| CuAAC Reactivity | Standard baseline | Enhanced reaction rates & yields[1] |
| SPAAC Reactivity | Baseline kinetics | Up to 16–100x accelerated vs. electron-rich alkynes[2] |
| Metabolic Stability | Vulnerable to C–H oxidation | Enhanced resistance via strong C–F bond[1] |
| Analytical Handle | None | 19 F NMR active bioorthogonal probe[5] |
Experimental Methodology: Self-Validating CuAAC Workflow
To ensure high-fidelity bioconjugation, protocols must be designed as self-validating systems. The following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) methodology leverages the unique properties of 1-azido-3-fluoropropane to provide built-in reaction monitoring.
Step-by-Step Protocol
Objective: Conjugate 1-azido-3-fluoropropane to a terminal alkyne-bearing scaffold while monitoring conversion quantitatively in real-time.
-
Substrate Solubilization: Dissolve the alkyne-modified molecule and 1-azido-3-fluoropropane (1.2 equivalents) in a 1:1 mixture of t-butanol and aqueous buffer.
-
Causality:t-butanol solubilizes the organic substrates, while water is essential to stabilize the active Cu(I) catalytic complex and dissolve the reducing agent[1].
-
-
Catalyst Complexation: Add CuSO₄·5H₂O (10 mol%) followed immediately by a stabilizing ligand such as THPTA (50 mol%).
-
In Situ Reduction: Add Sodium L-ascorbate (20 mol%) to the reaction vessel last.
-
Causality: Adding the reducing agent last ensures that the active Cu(I) species is generated only when all substrates and protective ligands are fully assembled, preventing premature disproportionation of the catalyst[1].
-
-
Self-Validation System ( 19 F NMR): Incubate at room temperature. Extract 50 µL aliquots at 30-minute intervals and analyze via 19 F NMR.
-
Causality: Because endogenous biological systems lack fluorine, the 19 F spin system provides a zero-background readout. The distinct chemical shift of the terminal fluoroalkane changes significantly upon triazole formation. The disappearance of the starting material peak and the emergence of the product peak provides quantitative, self-validating proof of reaction completion without requiring complex LC-MS chromatography[5].
-
Caption: Step-by-step self-validating CuAAC workflow using 19F NMR tracking.
Advanced Applications in Drug Development
The transition to 1-azido-3-fluoropropane unlocks several advanced capabilities in preclinical research:
-
Fragment-Based Drug Discovery (FBDD): The isolated 19 F spin system acts as a highly sensitive, background-free handle for NMR-based screening. 1-azido-3-fluoropropane-derived triazoles can be tracked in complex cell lysates or protein mixtures to identify binding affinities with zero signal interference[5].
-
PET Imaging & Radiolabeling: The 3-fluoropropyl moiety is a classic radiolabeling prosthetic group. Utilizing 18 F-labeled 1-azido-3-fluoropropane allows for rapid, late-stage radiolabeling of complex biomolecules (e.g., peptides) via CuAAC, enabling high-contrast Positron Emission Tomography (PET) imaging in vivo[6].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Azidopropane|lookchem [lookchem.com]
- 5. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
Safety Operating Guide
Personal protective equipment for handling 1-Azido-3-fluoropropane
As a Senior Application Scientist, I approach the handling of low-molecular-weight fluorinated azides not just as a procedural checklist, but as a system of engineered risk mitigation. 1-Azido-3-fluoropropane ( C3H6FN3 ) is a highly versatile reagent in radiolabeling and click chemistry, but its structural properties demand strict operational discipline. This guide synthesizes chemical causality with field-proven safety protocols to ensure your laboratory operations remain secure, reproducible, and incident-free.
Hazard Causality: The "Why" Behind the Danger
Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the mechanistic hazards of 1-Azido-3-fluoropropane:
-
Explosophore Density (C/N Ratio & The Rule of Six): The stability of an organic azide is heavily dependent on its carbon-to-nitrogen ratio. The "Rule of Six" dictates that a safe azide should have at least six carbon atoms per energetic functional group (azide) to provide sufficient dilution of the explosive energy[1]. 1-Azido-3-fluoropropane has 3 carbons and 3 nitrogens, yielding a C/N ratio of exactly 1.0[2]. This categorizes it as highly energetic, shock-sensitive, and prone to violent decomposition upon exposure to heat, friction, or pressure[1][2].
-
Acute Toxicity: The azide anion exhibits acute toxicity comparable to the cyanide ion. It is rapidly absorbed through the skin and targets the central nervous and cardiovascular systems[3].
-
Chemical Incompatibilities:
-
Acids: In acidic environments, the azide anion protonates to form hydrazoic acid ( HN3 ), a highly toxic, volatile gas that poses a severe inhalation hazard[3].
-
Halogenated Solvents: Azides act as strong nucleophiles. Reacting them in dichloromethane (DCM) or chloroform leads to nucleophilic substitution, forming explosively unstable di- and tri-azidomethane[4][5].
-
Metals: Contact with heavy metals or metal surfaces generates heavy metal azide salts, which are notoriously shock-sensitive and can spontaneously detonate[3].
-
Quantitative Hazard Profile
To contextualize the operational limits, the following table summarizes the critical physical and safety data for 1-Azido-3-fluoropropane.
| Property | Value | Operational Safety Implication |
| Molecular Formula | C3H6FN3 | Low molecular weight (103.1 g/mol ) increases volatility and inhalation risk[6]. |
| C/N Ratio | 1.0 | Highly energetic; severely violates the "Rule of Six"[1][2]. |
| Maximum Safe Scale | < 1 gram | Reactions must be kept to microscale to prevent catastrophic detonation[5]. |
| Storage Temperature | ≤ -18 °C | Must be stored below room temperature in darkness to prevent thermal decomposition[1][7]. |
Mandatory Personal Protective Equipment (PPE)
Because 1-Azido-3-fluoropropane can be absorbed transdermally and poses a kinetic explosion risk, PPE must address both chemical permeability and physical impact.
-
Hand Protection (Double-Gloving System): Standard nitrile gloves are insufficient for handling low-molecular-weight azides. You must use Silver Shield (polyethylene/EVAL) gloves as the inner layer for maximum chemical resistance against azide permeation, covered by heavy-duty nitrile gloves as the outer layer for dexterity and splash protection[7].
-
Body Protection: A flame-resistant (FR) laboratory coat is mandatory. Standard cotton/poly blends can melt or ignite during an energetic decomposition event[7].
-
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles must be worn. Due to the extreme C/N ratio, a full-face shield is required when actively manipulating the neat liquid or concentrated solutions to protect against shrapnel from unexpected detonations[7][8].
Experimental Workflow & Handling Protocol
The following protocol is a self-validating system designed to eliminate the activation energy required for azide detonation.
Workflow and safety logic for handling 1-Azido-3-fluoropropane.
Step-by-Step Methodology:
-
Environmental Preparation: Ensure the chemical fume hood is completely clear of incompatible materials (acids, heavy metals, halogenated solvents)[3][5]. Lower the sash to the minimum operable height.
-
Blast Shield Deployment: Place a portable, heavy-duty polycarbonate blast shield inside the fume hood. All manipulations of 1-Azido-3-fluoropropane must occur behind this barrier[5][7].
-
Tool Selection (Friction & Metal Mitigation): Use ONLY plastic or ceramic spatulas. Never use metal spatulas, as friction or trace metal contact catalyzes the formation of shock-sensitive metal azides[3][9].
-
Glassware Precautions: Avoid using glassware with ground-glass joints. The friction generated by twisting a glass stopper can provide enough localized mechanical energy to detonate azide residues. Use rubber septa instead[8].
-
Solvent Compatibility: Dissolve the azide in a non-halogenated solvent (e.g., DMF, THF, or acetonitrile). Critical: Verify that absolutely no trace of dichloromethane is present to prevent diazidomethane formation[5].
-
Concentration Limits: Do not concentrate solutions of 1-Azido-3-fluoropropane via rotary evaporation. Purification should be strictly limited to extraction or precipitation[4][8].
Waste Management and Disposal Plan
Azide waste requires meticulous segregation to prevent the accidental generation of hydrazoic acid or explosive precipitates.
-
Segregation: Create a dedicated, clearly labeled waste container specifically for "Organic Azide Waste." Do not use metal containers or metal lids[7].
-
pH Control (Causality): The azide anion ( N3− ) is the conjugate base of hydrazoic acid ( HN3 ), which has a pKa of ~4.7. Maintain the waste solution at a pH > 9 at all times. Using pH-adjusted water ensures the environment remains alkaline, keeping the chemical state as a non-volatile azide salt and preventing the volatilization of toxic HN3 gas[7][9].
-
Incompatibility Check: Never mix azide waste with acid waste streams, chlorinated solvent waste, or heavy metal waste[7].
Emergency Response Protocols
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and soap for at least 15 minutes. Because azide toxicity mimics cyanide, seek immediate medical attention[3].
-
Spills inside Fume Hood: Do not attempt to clean a large spill yourself. For micro-spills (<50 mg), cover with absorbent material, clean the surface with pH-adjusted water (pH > 9), and collect using non-metallic tools into the azide waste container[9].
-
Inhalation: Move the victim to fresh air immediately. If hydrazoic acid exposure is suspected, emergency medical responders must be notified of the specific chemical nature of the exposure[7].
References
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. [Link]
-
Safe Handling of Azides. University of Pittsburgh.[Link]
-
Azide Compounds - Environmental Health and Safety. Florida State University.[Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]
-
Sodium Azide and Organic Azides. UC Santa Barbara. [Link] 6.[18F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry. RSC Publishing. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. [Link]
-
1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480. PubChem - NIH. [Link]
-
Azides. University of Victoria.[Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. ucd.ie [ucd.ie]
- 5. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 6. 1-Azido-3-fluoropropane | C3H6FN3 | CID 22571480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. uvic.ca [uvic.ca]
- 9. artscimedia.case.edu [artscimedia.case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
